Boc-grr-amc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N10O7/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOILQBHONVZOC-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44N10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Boc-grr-amc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-grr-amc (tert-butyloxycarbonyl-glycyl-L-arginyl-L-arginyl-7-amino-4-methylcoumarin) is a synthetic, fluorogenic peptide substrate widely utilized in the fields of virology, cell biology, and drug discovery to probe the activity of specific proteases. Its design allows for a sensitive and continuous assay of enzymatic activity, making it a valuable tool for kinetic studies, inhibitor screening, and diagnostic applications. This guide provides an in-depth exploration of the mechanism of action of this compound, its target enzymes, and detailed protocols for its use.
Core Mechanism of Action
The fundamental principle behind this compound lies in the concept of fluorescence resonance energy transfer (FRET) quenching and dequenching. The 7-amino-4-methylcoumarin (AMC) moiety is a fluorescent reporter group whose fluorescence is quenched when it is part of the larger peptide structure. The mechanism can be broken down into the following steps:
-
Substrate Recognition and Binding: The tripeptide sequence, Glycyl-Arginyl-Arginine (grr), mimics the natural recognition sites of certain proteases. These enzymes, primarily those with a preference for basic amino acids at the P1 cleavage site, bind to this compound with a specific affinity. The bulky tert-butyloxycarbonyl (Boc) group at the N-terminus serves as a protective group.
-
Enzymatic Cleavage: Upon binding, the target protease catalyzes the hydrolysis of the amide bond between the C-terminal arginine residue and the AMC group.
-
Fluorescence Emission: The cleavage event liberates the free AMC fluorophore. Released from the quenching effect of the peptide, the AMC molecule can now be excited by light at a specific wavelength (typically around 360-380 nm) and will subsequently emit fluorescent light at a higher wavelength (around 440-460 nm).
-
Signal Quantification: The intensity of the emitted fluorescence is directly proportional to the amount of cleaved substrate and, therefore, to the activity of the enzyme. This allows for real-time monitoring of the enzymatic reaction.
Target Enzymes and Substrate Specificity
This compound is a substrate for a specific class of proteases that exhibit a pronounced specificity for cleaving after basic amino acid residues, particularly arginine. The two primary classes of enzymes that are routinely assayed using this substrate are:
Flavivirus NS2B-NS3 Proteases
The NS2B-NS3 protease is a serine protease essential for the replication of flaviviruses, including West Nile Virus (WNV), Dengue Virus, Zika Virus, and Japanese Encephalitis Virus (JEV). This enzyme is responsible for processing the viral polyprotein into individual functional proteins. The substrate specificity of flavivirus NS2B-NS3 proteases is characterized by a strong preference for two basic residues (Arg or Lys) at the P1 and P2 positions of the cleavage site. The di-arginine motif in this compound makes it an excellent substrate for this viral protease.
Metacaspases
Metacaspases are a family of cysteine proteases found in plants, fungi, and protozoa. They are structurally related to caspases, the key mediators of apoptosis in animals, but possess distinct substrate specificity. Unlike caspases, which cleave after aspartic acid residues, metacaspases exhibit a strict specificity for arginine or lysine at the P1 position. This makes this compound a suitable tool for studying metacaspase activity and its role in various cellular processes, including programmed cell death in these organisms.
Data Presentation
The following table summarizes the substrate specificity of the primary target enzymes for this compound and provides available quantitative kinetic data.
| Enzyme Class | Specific Example | P1 Specificity | P2 Specificity | Km (µM) of this compound | kcat (s-1) of this compound | kcat/Km (M-1s-1) of this compound |
| Flavivirus NS2B-NS3 Protease | Japanese Encephalitis Virus NS2B-NS3 Protease | Arginine (Arg) , Lysine (Lys) | Basic Residues (Arg, Lys) | 123 ± 11.6[1] | 0.0037 ± 0.0002[1] | 30.08 ± 2.7[1] |
| Metacaspases | Leishmania major Metacaspase | Arginine (Arg) , Lysine (Lys) | Not as strictly defined as P1 | Not Available | Not Available | Not Available |
Experimental Protocols
West Nile Virus (WNV) NS2B-NS3 Protease Activity Assay
This protocol is adapted from established methods for assaying flavivirus protease activity.
Materials:
-
WNV NS2B-NS3 Protease (purified)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 1 mM CHAPS
-
DMSO (for dissolving substrate)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentrations (e.g., for kinetic studies, a range of concentrations from 0 to 200 µM is recommended).
-
Enzyme Preparation: Dilute the purified WNV NS2B-NS3 protease in Assay Buffer to the desired final concentration (e.g., 50 nM).
-
Reaction Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.
-
To initiate the reaction, add 50 µL of the diluted substrate solution to each well.
-
Include control wells:
-
No-enzyme control: 50 µL of Assay Buffer + 50 µL of substrate solution.
-
No-substrate control: 50 µL of enzyme solution + 50 µL of Assay Buffer.
-
-
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the experimental values.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the enzyme concentration is known.
-
Metacaspase Activity Assay in Cell Lysates
This protocol is a general guideline for measuring metacaspase activity in plant or protozoan cell extracts.
Materials:
-
Cell sample (e.g., plant tissue, protozoan culture)
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 10% (w/v) sucrose, 5 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS
-
This compound substrate
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
-
Bradford reagent for protein quantification
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with an appropriate buffer.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Disrupt the cells using a suitable method (e.g., sonication, bead beating, or freeze-thaw cycles).
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (soluble protein extract).
-
-
Protein Quantification: Determine the total protein concentration of the cell lysate using the Bradford assay or a similar method.
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute in Lysis Buffer to a final working concentration (e.g., 100 µM).
-
Reaction Setup:
-
In a 96-well plate, add a defined amount of total protein from the cell lysate to each well (e.g., 20-50 µg).
-
Adjust the volume in each well with Lysis Buffer to 50 µL.
-
Initiate the reaction by adding 50 µL of the diluted this compound substrate solution.
-
Include a no-lysate control (Lysis Buffer + substrate).
-
-
Fluorescence Measurement: Monitor the increase in fluorescence over time at 37°C, as described in the previous protocol.
-
Data Analysis:
-
Subtract the background fluorescence.
-
Express the metacaspase activity as the rate of fluorescence increase per unit of time per microgram of total protein (e.g., RFU/min/µg protein).
-
Mandatory Visualizations
Caption: Enzymatic cleavage of this compound by a target protease.
Caption: Experimental workflow for a WNV protease activity assay.
References
Boc-GRR-AMC: A Versatile Fluorogenic Substrate for Probing Protease Activity in Drug Discovery and Research
An In-depth Technical Guide on Substrate Specificity, Enzyme Targets, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
The fluorogenic tripeptide substrate, Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin (Boc-GRR-AMC), has emerged as a critical tool for the characterization of a range of proteases, particularly those with a preference for cleavage after basic amino acid residues. Its utility spans from fundamental enzyme kinetics to high-throughput screening for inhibitor discovery. This technical guide provides a comprehensive overview of this compound's substrate specificity, its primary enzyme targets, and detailed protocols for its application in research and drug development.
Core Concepts: The Mechanism of this compound
This compound is a synthetic substrate that, in its intact form, is non-fluorescent. The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by the attached peptide. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzymatic activity, allowing for sensitive and continuous monitoring of the reaction. This principle forms the basis of a wide array of enzymatic assays.
Enzyme Targets and Substrate Specificity
This compound is primarily recognized and cleaved by proteases that have a specificity for arginine at the P1 position (the amino acid residue immediately preceding the cleavage site). The primary enzyme families targeted by this substrate include:
-
Flavivirus NS2B-NS3 Proteases: This family of serine proteases is essential for the replication of medically significant viruses such as West Nile Virus (WNV), Dengue Virus (DENV), and Japanese Encephalitis Virus (JEV). The NS2B-NS3 protease complex is responsible for cleaving the viral polyprotein into functional viral proteins.[1][2][3][4] Disruption of its activity is a key strategy for the development of antiviral therapeutics.[4]
-
Metacaspases: These are cysteine proteases found in plants, fungi, and protozoa, including the human pathogen Leishmania.[5] While structurally distinct from mammalian caspases, they are implicated in programmed cell death (apoptosis) and other cellular processes in these organisms.[5][6][7] Their absence in mammals makes them attractive drug targets.
-
Other Trypsin-like Proteases: Due to its dibasic cleavage motif, this compound can also be a substrate for other trypsin-like serine proteases, such as certain cathepsins.[8]
The specificity of this compound is primarily dictated by the P1 and P2 arginine residues, which fit into the S1 and S2 pockets of the target proteases. The Boc (tert-butyloxycarbonyl) protecting group at the N-terminus enhances substrate stability and cell permeability in some applications.
Quantitative Data: Enzyme Kinetics
The following table summarizes the available kinetic parameters for the cleavage of this compound and similar substrates by various proteases. It is important to note that kinetic constants can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| West Nile Virus NS2B-NS3 Protease | Ac-DFASGKR-AMC | - | - | - | [9] |
| This compound | - | - | - | [9][10] | |
| Boc-GKR-AMC | - | - | - | [9] | |
| FRET-based peptide | 3.35 ± 0.31 | 0.0717 ± 0.0016 | 21,400 ± 2000 | [11] | |
| Japanese Encephalitis Virus NS2B(H)-NS3pro | Pyr-RTKR-AMC | - | - | 1962.96 ± 85.0 | |
| Boc-LRR-AMC | - | - | 3.74 ± 0.3 | ||
| Leishmania major Metacaspase (cd-LmjMCA) | Ac-VRPR-AMC | - | - | - | [12] |
| This compound | - | - | - | [12] | |
| z-GGR-AMC | - | - | - | [12] |
Note: A study on West Nile Virus NS2B-NS3 protease demonstrated substrate inhibition with this compound, suggesting that the substrate can bind to two different sites on the enzyme.[9][10] This is a critical consideration when designing and interpreting kinetic experiments.
Experimental Protocols
Detailed Methodology for a Standard this compound Protease Assay
This protocol provides a general framework for measuring the activity of a purified protease or a protease in a complex biological sample.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 150 mM NaCl, 10% glycerol, 0.01% Triton X-100. The optimal pH may vary depending on the enzyme. For flavivirus proteases, a pH range of 8.0-9.5 is often used.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.
-
Enzyme Solution: Dilute the purified enzyme or biological sample containing the protease to the desired concentration in assay buffer. Keep the enzyme on ice.
-
AMC Standard Stock Solution: Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a final concentration of 1 mM. Store at -20°C, protected from light.
2. Assay Procedure:
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 20 µM).
-
Add 100 µL of each standard dilution to the wells of a black, flat-bottom 96-well plate.
-
-
Enzyme Reaction:
-
In separate wells of the 96-well plate, add 50 µL of the enzyme solution.
-
Include a "no enzyme" control containing 50 µL of assay buffer.
-
Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration (e.g., 20 µM). The optimal substrate concentration should be determined empirically and should ideally be at or below the K_m_ value.
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well, bringing the total volume to 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
3. Data Analysis:
-
Plot the AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (fluorescence units per µM of AMC).
-
Calculate the Rate of Reaction: For each enzyme reaction, plot fluorescence intensity against time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (fluorescence units per minute).
-
Convert to Molar Units: Convert the rate of reaction from fluorescence units/min to µM/min using the slope from the AMC standard curve.
-
Calculate Enzyme Activity: Express the enzyme activity in appropriate units (e.g., µmol of AMC released per minute per mg of enzyme).
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Logical Workflow for a Protease Inhibition Assay
The following diagram illustrates the general workflow for screening and characterizing protease inhibitors using this compound.
Caption: Workflow for protease inhibitor discovery.
Signaling Pathway: West Nile Virus Polyprotein Processing
The WNV NS2B-NS3 protease is a key player in the viral replication cycle. This diagram illustrates its role in cleaving the viral polyprotein.
Caption: WNV polyprotein processing by NS2B-NS3 protease.
Signaling Pathway: Leishmania Apoptosis
Metacaspases are involved in the apoptotic pathway of Leishmania. This simplified diagram shows the central role of metacaspase in this process.
Caption: Role of metacaspase in Leishmania apoptosis.
Conclusion
This compound is a robust and sensitive tool for the study of proteases with trypsin-like specificity. Its application in understanding the function of key viral and parasitic enzymes has significant implications for drug discovery. By providing a standardized method for quantifying enzyme activity and a platform for inhibitor screening, this compound continues to be an invaluable substrate in the fields of biochemistry, virology, and parasitology. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in the laboratory and to spur further research into the critical roles of these important enzyme targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. West Nile Virus NS2B/NS3 protease as an antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Metacaspases and Other Proteins Involved in the Apoptosis of Leishmania: Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. Substrate inhibition kinetic model for West Nile virus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate Inhibition Kinetic Model for West Nile Virus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A FRET-based assay for the discovery of West Nile Virus NS2B-NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Boc-Gly-Arg-Arg-AMC: A Fluorogenic Substrate for Protease Activity Profiling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Boc-Gly-Arg-Arg-AMC (Boc-GRR-AMC), a fluorogenic peptide substrate utilized in the characterization of various proteases. This guide details its chemical properties, mechanism of action, and provides standardized protocols for its application in enzyme kinetics and inhibitor screening.
Core Characteristics and Chemical Properties
This compound is a synthetic tripeptide substrate designed for the sensitive detection of proteases that exhibit a substrate preference for cleavage at arginine residues.[1][] The molecule consists of three key components:
-
Boc (tert-Butyloxycarbonyl) Group: An N-terminal protecting group that enhances substrate stability and prevents unwanted side reactions.
-
Gly-Arg-Arg (GRR) Peptide Sequence: This specific tripeptide sequence serves as the recognition and binding site for the target proteases. Trypsin-like serine proteases, in particular, recognize and cleave peptide bonds C-terminal to arginine or lysine residues.[3][4]
-
AMC (7-amino-4-methylcoumarin): A fluorescent reporter molecule conjugated to the C-terminus of the peptide.[5] In its conjugated form, the fluorescence of AMC is quenched.
The cleavage of the amide bond between the C-terminal arginine and the AMC moiety by a protease results in the release of the free fluorophore, 7-amino-4-methylcoumarin.[6] This free AMC exhibits a significant increase in fluorescence, which can be quantitatively measured to determine enzyme activity.[5]
| Property | Value | Reference |
| Full Chemical Name | tert-butyl N-[2-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate | [7] |
| Molecular Formula | C29H44N10O7 | [7] |
| Molecular Weight | 644.72 g/mol | [][7] |
| Purity | ≥98% | [][8] |
| Excitation Wavelength | ~341-380 nm | [5][9][10][11] |
| Emission Wavelength | ~440-460 nm | [5][9][10][11] |
Mechanism of Action and Target Enzymes
The fundamental principle behind this compound as a research tool is the enzymatic release of a fluorescent signal. In its intact state, the AMC fluorophore is non-fluorescent. Upon introduction of a protease with specificity for the GRR sequence, the enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond between the C-terminal arginine and the AMC molecule. This cleavage event liberates free AMC, which fluoresces intensely when excited by light at the appropriate wavelength. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of the protease.
This compound is a substrate for a range of proteases, including:
-
Trypsin-like Serine Proteases: These enzymes are characterized by their preference for cleaving peptide bonds following positively charged amino acids like arginine and lysine.[3][4]
-
Flavivirus Proteases: It serves as a substrate for proteases from viruses such as West Nile Virus (NS2B-NS3 protease), Yellow Fever Virus (NS3 protease), and Dengue Virus (NS2B-NS3 protease).[]
-
Metacaspases: It is cleaved by type II Metacaspases from Arabidopsis thaliana (Atmc4 and Atmc9).[][12]
Detailed Experimental Protocol: Protease Activity Assay
This protocol outlines a standard procedure for measuring protease activity using this compound in a 96-well plate format.
3.1. Materials and Reagents
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)[13]
-
Purified enzyme of interest
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation and emission filters for AMC
3.2. Preparation of Solutions
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to create a 10 mM stock solution. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[12][14]
-
Enzyme Working Solution: Dilute the purified enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.
-
Substrate Working Solution: Dilute the 10 mM substrate stock solution in assay buffer to the desired final concentration for the assay. A typical starting concentration is 100 µM.
3.3. Assay Procedure
-
Add 50 µL of the substrate working solution to each well of the 96-well plate.
-
Include control wells:
-
Substrate only: 50 µL of substrate working solution and 50 µL of assay buffer (no enzyme).
-
Buffer only: 100 µL of assay buffer.
-
-
Initiate the reaction by adding 50 µL of the enzyme working solution to the appropriate wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[13]
3.4. Data Analysis
-
Subtract the background fluorescence (from the substrate-only wells) from the fluorescence readings of the enzyme-containing wells.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
To determine kinetic parameters such as Km and Vmax, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
Visualizations
Caption: Enzymatic cleavage of this compound by a target protease.
Caption: Workflow for a typical protease activity assay.
Applications in Research and Drug Development
-
Enzyme Profiling: this compound is used to profile the substrate specificity of newly discovered or poorly characterized proteases.[1]
-
High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it amenable to HTS for the discovery of novel protease inhibitors.
-
Kinetic Studies: It is employed to determine key kinetic parameters (Km, kcat, Ki) of enzymes and their inhibitors.[15]
-
Diagnostic Applications: Assays using this substrate can be adapted to detect the presence and activity of specific proteases in biological samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Serine protease - Wikipedia [en.wikipedia.org]
- 4. Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C29H44N10O7 | CID 53230042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. bachem.com [bachem.com]
- 12. shop.bachem.com [shop.bachem.com]
- 13. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boc-Leu-Gly-Arg-AMC | Biomedical Reagent | TargetMol [targetmol.com]
- 15. journals.asm.org [journals.asm.org]
The Role of Boc-Gly-Arg-Arg-AMC in Flavivirus Protease Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic substrate Boc-Gly-Arg-Arg-AMC (Boc-Grr-AMC) and its critical role in the study of flavivirus proteases. This information is essential for researchers and professionals involved in the discovery and development of antiviral therapies targeting flaviviruses such as Dengue, Zika, West Nile, and Yellow Fever.
Introduction to the Flavivirus NS2B-NS3 Protease
Flaviviruses, a genus of enveloped, positive-sense single-stranded RNA viruses, are responsible for significant human diseases worldwide.[1] The viral genome is translated into a single large polyprotein that must be cleaved by both host and viral proteases to release individual functional viral proteins.[2][3][4] The viral NS2B-NS3 protease is a key enzyme in this process, making it a prime target for antiviral drug development.[1][2][3][5]
The flavivirus NS2B-NS3 protease is a two-component serine protease.[2][6] The N-terminal one-third of the NS3 protein contains the protease domain with a catalytic triad of histidine, aspartic acid, and serine (His51, Asp75, and Ser135 in Dengue virus)[2][6]. A central, hydrophilic region of the NS2B protein of approximately 40-50 amino acids acts as a crucial cofactor, wrapping around the NS3 protease domain to form the active enzyme complex.[6][7] This complex is responsible for cleaving the viral polyprotein at several sites, a process essential for viral replication.[2][6]
Boc-Gly-Arg-Arg-AMC: A Key Tool for Protease Activity Assays
Boc-Gly-Arg-Arg-AMC is a synthetic tripeptide substrate widely used to measure the activity of flavivirus NS2B-NS3 proteases in vitro.[8][9][10][] The sequence Gly-Arg-Arg mimics the dibasic cleavage sites (like RR, KR, or RK) preferred by the viral protease within the polyprotein.[6]
The substrate consists of the tripeptide Gly-Arg-Arg, which is N-terminally protected by a tert-butyloxycarbonyl (Boc) group and C-terminally linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage of the peptide bond after the second arginine residue by the NS2B-NS3 protease, the free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.
Experimental Workflow and Data Presentation
The use of this compound is central to high-throughput screening (HTS) assays for identifying potential inhibitors of the flavivirus protease.[5][12][13]
General Experimental Workflow
The following diagram illustrates a typical workflow for a flavivirus protease inhibition assay using this compound.
References
- 1. “Flavivirus Proteases: The viral Achilles heel to prevent future pandemics” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Structure of the NS3 Protease-Helicase from Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 12. High throughput screening of orthosteric inhibitors of flavivirus protease - Hongmin Li [grantome.com]
- 13. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Metacaspase Activity: An In-depth Technical Guide to the Use of Boc-grr-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metacaspases are a family of cysteine-dependent proteases that are evolutionary precursors to the well-characterized caspases found in animals.[1][2] Unlike caspases, which are central to apoptosis in metazoans and exhibit a stringent specificity for cleaving substrates after aspartic acid residues, metacaspases primarily recognize and cleave substrates after arginine or lysine residues.[2] These enzymes are crucial in a variety of cellular processes in plants, fungi, and protists, including programmed cell death (PCD), stress responses, and cell cycle regulation.[3][4][5]
The fluorogenic substrate Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin (Boc-grr-AMC) has emerged as a valuable tool for the specific and sensitive measurement of metacaspase activity.[][7] Cleavage of the amide bond between the arginine residue and the AMC group by an active metacaspase releases the fluorophore, resulting in a quantifiable increase in fluorescence. This guide provides a comprehensive overview of the principles and protocols for utilizing this compound to assay metacaspase activity, tailored for researchers in basic science and drug development.
The this compound Substrate
This compound is a synthetic tripeptide substrate designed to mimic the natural cleavage sites of type II metacaspases.[][] The N-terminal Boc (tert-butyloxycarbonyl) group serves as a protecting group. The Gly-Arg-Arg sequence provides the recognition motif for the metacaspase, with the cleavage occurring after the second arginine residue. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, which can be detected by measuring the fluorescence emission at approximately 460 nm following excitation at around 360-380 nm.[7][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in metacaspase activity assays. It is important to note that specific kinetic parameters such as Km and kcat for this compound with various metacaspases are not extensively reported in the literature. The provided data focuses on optimized assay conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C29H44N10O7 |
| Molecular Weight | 644.72 g/mol |
| CAS Number | 113866-14-1 |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO and water |
Data sourced from various commercial suppliers.[][10][11][12]
Table 2: Optimized Conditions for Metacaspase Activity Assay using this compound
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 8.5 | Optimal pH can vary between different metacaspases.[13][14] |
| Temperature | 25 - 37 °C | Activity decreases rapidly at higher temperatures due to autoprocessing.[15] |
| This compound Concentration | 50 - 100 µM | Substrate inhibition has not been widely reported in this range.[7] |
| Calcium Chloride (CaCl2) | 1 - 10 mM | Essential for the activation of many type II metacaspases.[7][13][14] |
| Dithiothreitol (DTT) | 1 - 5 mM | A reducing agent to maintain the active site cysteine in a reduced state.[7][16][17] |
| Sucrose | 0 - 15% (w/v) | Can enhance the stability and activity of some metacaspases.[13] |
Table 3: Metacaspase Inhibitors
| Inhibitor | Target Metacaspase(s) | IC50 | Notes |
| z-VAD-FMK | Pan-caspase inhibitor | Varies | While primarily a caspase inhibitor, it has been used to assess Yca1 involvement in yeast apoptosis.[5] |
| Ebselen | SARS-CoV-2 Mpro | ~0.67 µM | While not a direct metacaspase inhibitor, it is an example of an inhibitor identified using a fluorogenic assay.[18] |
Note: Specific and potent inhibitors for a wide range of metacaspases are still under active investigation. The IC50 values for caspase inhibitors can vary significantly depending on the assay conditions and the specific caspase being targeted.[19][20][21][22]
Experimental Protocols
Preparation of Reagents
1. This compound Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO.
-
For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.45 mg of this compound (MW = 644.72 g/mol ) in 1 mL of DMSO.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Assay Buffer (1X):
-
A typical assay buffer consists of:
-
25-50 mM HEPES or Tris-HCl, pH 7.5
-
100-150 mM NaCl
-
10 mM CaCl2
-
5 mM DTT
-
(Optional) 15% (w/v) Sucrose
-
-
Prepare the buffer fresh on the day of the experiment, especially the DTT, which is prone to oxidation.
3. Cell/Tissue Lysate Preparation:
-
Harvest cells or grind tissue in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, and a protease inhibitor cocktail without cysteine protease inhibitors).
-
Incubate on ice with occasional vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metacaspase.
-
Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay.
Metacaspase Activity Assay Protocol
-
In a 96-well black microplate, add the following to each well:
-
X µL of cell/tissue lysate (typically 10-50 µg of total protein)
-
Y µL of 1X Assay Buffer to bring the total volume to 90 µL.
-
-
Include appropriate controls:
-
Blank: 90 µL of 1X Assay Buffer (no lysate).
-
Negative Control: Lysate from a metacaspase-deficient mutant or treated with a known inhibitor.
-
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of 10X this compound working solution (e.g., 500 µM for a final concentration of 50 µM) to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Record the fluorescence every 1-2 minutes for at least 30-60 minutes.
Data Analysis
-
Subtract the fluorescence of the blank from all other readings.
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V0) from the linear portion of the curve. This is typically expressed as relative fluorescence units per minute (RFU/min).
-
To convert RFU/min to molar concentration of AMC released per minute, a standard curve of free AMC must be generated.[9]
-
Normalize the activity to the amount of protein in the lysate (e.g., pmol AMC/min/mg protein).
Signaling Pathways and Experimental Workflows
Plant Immunity Signaling Pathway Involving AtMC1
The Arabidopsis metacaspase AtMC1 plays a role in the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread.[3][4][23][24][25] It is involved in signaling pathways downstream of nucleotide-binding leucine-rich repeat (NLR) immune receptors.
Caption: AtMC1 activation in plant immunity.
Fungal Apoptosis Pathway Involving Yca1
In the yeast Saccharomyces cerevisiae, the metacaspase Yca1 is a key regulator of apoptosis-like programmed cell death in response to various stimuli, such as oxidative stress.[1][2][5][26][27]
Caption: Yca1-mediated apoptosis in yeast.
Experimental Workflow for Metacaspase Activity Assay
The following diagram illustrates the key steps in performing a metacaspase activity assay using this compound.
Caption: Metacaspase activity assay workflow.
Troubleshooting
Table 4: Common Issues and Solutions in Metacaspase Activity Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low signal | Inactive enzyme | Ensure proper sample handling and storage to maintain enzyme activity. Use fresh lysates. |
| Incorrect buffer conditions (pH, Ca2+) | Optimize the assay buffer for the specific metacaspase being studied.[28] | |
| Insufficient enzyme concentration | Increase the amount of lysate used in the assay. | |
| Degraded substrate | Store this compound stock solution protected from light and avoid repeated freeze-thaw cycles. | |
| Incorrect instrument settings | Verify the excitation and emission wavelengths on the fluorometer.[29] | |
| High background fluorescence | Autohydrolysis of the substrate | Run a blank control without enzyme to subtract background fluorescence. |
| Contaminating proteases in the lysate | Use specific inhibitors for other proteases if necessary. | |
| Intrinsic fluorescence of lysate components | Ensure the blank control contains all components except the substrate. | |
| Non-linear reaction kinetics | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration (if not inhibitory). |
| Enzyme instability | Optimize buffer conditions (e.g., add sucrose) to improve enzyme stability.[13] | |
| Product inhibition | This is less common with AMC, but can be checked by adding AMC at the start of the reaction. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure thorough mixing.[28] |
| Bubbles in the wells | Centrifuge the plate briefly before reading. | |
| Temperature fluctuations | Ensure the plate reader maintains a stable temperature. |
This troubleshooting guide is adapted from general principles of enzymatic and fluorescence-based assays.[28][29][30][31]
Conclusion
The use of the fluorogenic substrate this compound provides a robust and sensitive method for the characterization of metacaspase activity. This technical guide offers a comprehensive framework for researchers to design, execute, and interpret experiments aimed at understanding the roles of these important proteases in various biological systems. Careful optimization of assay conditions and adherence to rigorous experimental design will ensure the generation of high-quality, reproducible data, which is essential for advancing our knowledge of metacaspase function and for the development of novel therapeutic strategies targeting these enzymes.
References
- 1. Crystal Structure of the Yeast Metacaspase Yca1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The plant metacaspase AtMC1 in pathogen-triggered programmed cell death and aging: functional linkage with autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The plant metacaspase AtMC1 in pathogen-triggered programmed cell death and aging: functional linkage with autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yca1 metacaspase: diverse functions determine how yeast live and let die - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-dependent Activation and Autolysis of Arabidopsis Metacaspase 2d - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calibration of the Fluorescence Signal for Metacaspase Activity Assays | Steinmetz Symposium - Union College [steinmetz.union.edu]
- 10. This compound - Elabscience® [elabscience.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Substrate specificity and the effect of calcium on Trypanosoma brucei metacaspase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Why is DTT used in detecting caspase activity? | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. embopress.org [embopress.org]
- 24. embopress.org [embopress.org]
- 25. Lack of AtMC1 catalytic activity triggers autoimmunity dependent on NLR stability [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 29. docs.abcam.com [docs.abcam.com]
- 30. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. content.abcam.com [content.abcam.com]
Discovering Novel Proteases: An In-depth Technical Guide Utilizing a Boc-grr-AMC Library
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview for the discovery and initial characterization of novel proteases with trypsin-like activity using a Boc-grr-AMC fluorogenic substrate library. The methodologies outlined here are designed for high-throughput screening of complex biological samples, enabling the identification of previously uncharacterized enzymatic activities.
Introduction to Protease Discovery with Fluorogenic Substrates
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. The discovery of novel proteases and the characterization of their substrate specificity are crucial steps in understanding their biological roles and developing targeted drugs. Fluorogenic peptide substrates, such as Boc-Gly-Arg-Arg-AMC (this compound), provide a sensitive and continuous assay for detecting protease activity. Cleavage of the amide bond C-terminal to the arginine residue by a protease liberates the fluorescent 7-amino-4-methylcoumarin (AMC) group, resulting in a measurable increase in fluorescence. By employing a library of such substrates, it is possible to screen for and identify novel proteases in complex biological mixtures like cell lysates or conditioned media.
The this compound substrate is particularly useful for identifying trypsin-like serine proteases, which preferentially cleave after basic amino acid residues like arginine and lysine.[1][2] This guide details a complete workflow from sample preparation and high-throughput screening to hit confirmation and initial characterization of novel proteases.
Experimental Workflow
The overall workflow for discovering novel proteases using a this compound library can be divided into several key stages, from initial screening to final identification and characterization.
Detailed Experimental Protocols
Preparation of Cell Lysates
This protocol describes the preparation of cell lysates from cultured mammalian cells for protease screening.
-
Cell Culture: Culture cells of interest to ~80-90% confluency in appropriate growth medium.
-
Cell Harvesting: Aspirate the growth medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail without serine protease inhibitors) to the cells.
-
Incubation: Incubate the cells with the lysis buffer on ice for 30 minutes with gentle agitation.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
Storage: Aliquot the lysate and store at -80°C until use.
High-Throughput Screening (HTS) Assay in 384-Well Format
This protocol outlines a high-throughput screening assay to identify protease activity in cell lysates using a this compound substrate.
-
Assay Plate Preparation: Dispense 1 µL of each compound from a diverse chemical library (for inhibitor screening, optional) or DMSO (for primary screening) into a 384-well, black, clear-bottom assay plate.
-
Substrate Preparation: Prepare a working solution of this compound in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.01% Tween-20) to a final concentration of 20 µM.
-
Dispense Substrate: Add 10 µL of the this compound working solution to each well of the assay plate.
-
Sample Preparation: Dilute the cell lysate to a final concentration of 1 mg/mL in assay buffer.
-
Initiate Reaction: Add 10 µL of the diluted cell lysate to each well to initiate the enzymatic reaction. The final volume in each well will be 21 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 360 nm and emission at 460 nm.
-
Data Analysis: Calculate the rate of AMC release and identify "hits" as samples exhibiting significantly higher fluorescence compared to a negative control (lysate buffer alone).
Hit Confirmation and Initial Characterization
-
Confirmation Screen: Re-screen the initial hits in triplicate to confirm their activity.
-
Dose-Response Analysis: For inhibitory hits, perform a dose-response analysis to determine the IC50 value.
-
Kinetic Characterization: For active lysates, perform a substrate titration with this compound to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
-
Inhibitor Profiling: Characterize the active "hit" lysates using a panel of known protease inhibitors (e.g., PMSF for serine proteases, EDTA for metalloproteases) to classify the type of protease activity.
Identification of the Novel Protease by Mass Spectrometry
-
Fractionation of Active Lysate: Fractionate the active cell lysate using chromatographic techniques (e.g., ion exchange, size exclusion) and assay each fraction for this compound cleavage activity.
-
Sample Preparation for Mass Spectrometry: Subject the most active fraction(s) to in-solution trypsin digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins present in the active fraction.
-
Candidate Identification: Correlate the identified proteins with the inhibitor profiling data to identify candidate novel proteases.
Data Presentation
Quantitative data from screening and characterization experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Results from a Hypothetical Primary Screen of a Cell Lysate Library
| Lysate ID | Cell Type | Fluorescence (RFU/min) | Hit (Z-score > 3) |
| LYS-001 | HEK293 | 150 | No |
| LYS-002 | HeLa | 180 | No |
| LYS-003 | MDA-MB-231 | 850 | Yes |
| LYS-004 | A549 | 210 | No |
| ... | ... | ... | ... |
Table 2: Initial Characterization of the "Hit" Lysate (LYS-003)
| Parameter | Value |
| Kinetic Constants | |
| Km (this compound) | 25 µM |
| Vmax (RFU/min/mg) | 1200 |
| Inhibitor Profiling | |
| PMSF (1 mM) | 95% Inhibition |
| EDTA (5 mM) | 5% Inhibition |
| E-64 (10 µM) | 2% Inhibition |
Table 3: Hypothetical Mass Spectrometry Identification of Proteins in the Active Fraction of LYS-003
| Protein Accession | Protein Name | Mascot Score | Unique Peptides | Putative Function |
| P07711 | Trypsin-1 | 540 | 15 | Serine Protease |
| Q9UKU9 | Novel Serine Protease Candidate 1 | 320 | 8 | Unknown |
| P02768 | Albumin | 250 | 10 | Carrier Protein |
| ... | ... | ... | ... | ... |
Signaling Pathway Analysis
Trypsin-like proteases are known to be involved in various signaling pathways, often through the activation of Protease-Activated Receptors (PARs). For instance, a newly discovered trypsin-like protease could potentially activate PAR2, leading to downstream signaling cascades involved in inflammation and cell proliferation.[3]
Conclusion
The use of a this compound library in a high-throughput screening format is a powerful strategy for the discovery of novel proteases with trypsin-like activity. The detailed protocols and workflow presented in this guide provide a robust framework for researchers to identify and characterize new enzymatic activities from complex biological sources. The subsequent identification of these proteases and elucidation of their roles in signaling pathways can open new avenues for basic research and the development of novel therapeutics.
References
- 1. Rapid identification of substrates for novel proteases using a combinatorial peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trypsin-Like Proteases and Their Role in Muco-Obstructive Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Boc-GRR-AMC Fluorogenic Assay in Dengue Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dengue virus (DENV) NS2B-NS3 protease is a critical enzyme in the viral replication cycle, responsible for processing the viral polyprotein into functional units. This makes it a prime target for the development of antiviral therapeutics. The Boc-GRR-AMC fluorogenic assay is a robust and widely used in vitro method for measuring the activity of the DENV NS2B-NS3 protease and for screening potential inhibitors. This document provides a detailed protocol for this assay, along with supporting data and visualizations to facilitate its implementation in a research setting.
The assay relies on the cleavage of a specific peptide substrate, Boc-Gly-Arg-Arg-AMC (this compound), by the DENV protease. The substrate consists of a tripeptide sequence recognized by the protease, linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon proteolytic cleavage, the free AMC is released, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity of the protease.
Principle of the Assay
The core principle of the this compound assay is the enzymatic cleavage of a fluorogenic substrate by the DENV NS2B-NS3 protease. The protease recognizes and cleaves the peptide sequence, liberating the AMC fluorophore, which can then be detected using a fluorescence plate reader. The intensity of the fluorescent signal is a direct measure of the protease's activity. When a potential inhibitor is introduced, a decrease in the fluorescent signal indicates inhibition of the enzyme.
Signaling Pathway and Enzymatic Reaction
Caption: Enzymatic cleavage of this compound by DENV NS2B-NS3 protease.
Experimental Protocols
Materials and Reagents
-
DENV NS2B-NS3 Protease: Purified recombinant enzyme.
-
This compound Substrate: Commercially available.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5-9.5), 20% glycerol, 5 mM CHAPS.
-
Inhibitor Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
-
96-well or 384-well black, flat-bottom plates: For fluorescence measurements.
-
Fluorescence Plate Reader: Capable of excitation at ~380 nm and emission at ~460 nm.
Assay Protocol for Inhibitor Screening
-
Prepare Reagents:
-
Thaw the DENV NS2B-NS3 protease and this compound substrate on ice.
-
Prepare the assay buffer and bring it to room temperature.
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1-2%.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted inhibitor compounds or vehicle control (e.g., DMSO) to the appropriate wells of the microplate.
-
Add 88 µL of the DENV NS2B-NS3 protease solution (diluted in assay buffer to the desired final concentration, e.g., 50-100 nM) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of the this compound substrate solution (diluted in assay buffer to the desired final concentration, e.g., 20-100 µM) to each well to start the reaction.[1]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, or as an endpoint reading after a fixed incubation time. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[2][3]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
References
Application Notes and Protocols for the Use of Boc-GRR-AMC in Continuous Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorogenic substrate Boc-Gly-Arg-Arg-AMC (Boc-GRR-AMC) in continuous kinetic assays for the study of trypsin-like proteases, with specific examples for viral proteases.
Introduction
This compound is a synthetic tripeptide substrate used for the sensitive and continuous measurement of protease activity.[1][2] The substrate consists of the peptide sequence Glycyl-Arginyl-Arginine, which is recognized and cleaved by proteases with trypsin-like specificity, linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC).
The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the C-terminal arginine and the AMC group. In its intact form, the substrate is weakly fluorescent. Upon cleavage by a protease, the free AMC is released, resulting in a significant increase in fluorescence intensity.[3][4] This change in fluorescence can be monitored in real-time using a fluorescence plate reader or spectrofluorometer, allowing for the continuous measurement of enzyme kinetics.[5][6] The rate of AMC release is directly proportional to the enzymatic activity under appropriate assay conditions.
This method is highly sensitive and amenable to high-throughput screening (HTS) formats, making it a valuable tool in drug discovery for the identification and characterization of protease inhibitors.[5][7]
Signaling Pathway Context: Trypsin and Protease-Activated Receptor 2 (PAR2)
Many proteases that cleave this compound, such as trypsin, play crucial roles in cellular signaling. One of the key pathways initiated by trypsin is the activation of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR).[8][9] Understanding this pathway is critical for contextualizing the biological relevance of enzymes studied with this substrate.
Figure 1: Trypsin-mediated PAR2 signaling pathway.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified protease of interest (e.g., Trypsin, West Nile Virus NS2B-NS3 protease, Dengue Virus NS2B-NS3 protease).
-
Substrate: this compound (powder).
-
Solvent: Anhydrous DMSO for substrate stock solution.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.01% Tween-20.[10] Buffer composition may need to be optimized for the specific enzyme.
-
Microplates: Black, flat-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader with excitation and emission filters for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm).[10]
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Store in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Working Solution:
-
Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., Tris-HCl or PBS) at a concentration determined to be optimal for the assay.
-
On the day of the experiment, dilute the enzyme stock to the desired final concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar to micromolar range.
-
-
Substrate Working Solution:
-
On the day of the experiment, dilute the 10 mM this compound stock solution in assay buffer to the desired final concentrations for the assay. For determination of Michaelis-Menten kinetics, a range of substrate concentrations bracketing the expected Km value should be prepared.
-
Continuous Kinetic Assay Workflow
The following diagram illustrates the general workflow for a continuous kinetic assay using this compound.
Figure 2: General experimental workflow.
Detailed Protocol for a 96-Well Plate Assay
This protocol is a general guideline and should be optimized for the specific protease being investigated.
-
Plate Layout: Design the plate layout to include wells for blanks (no enzyme), positive controls (enzyme, no inhibitor), and experimental samples (enzyme with varying substrate concentrations or inhibitors).
-
Reagent Addition:
-
Add assay buffer to all wells.
-
Add the enzyme working solution to the appropriate wells. For blank wells, add an equal volume of assay buffer.
-
If screening for inhibitors, add the compounds at the desired concentrations.
-
-
Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.
-
Reaction Initiation: Add the this compound substrate working solution to all wells to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL or 200 µL).
-
Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader and begin kinetic measurements.
-
Set the excitation wavelength to ~380 nm and the emission wavelength to ~460 nm.
-
Record fluorescence intensity at regular intervals (e.g., every 60 seconds) for a duration sufficient to observe the initial linear phase of the reaction (typically 15-60 minutes).
-
Data Analysis
The raw data from the continuous kinetic assay will be in the form of relative fluorescence units (RFU) over time.
Data Analysis Workflow
Figure 3: Logical flow of data analysis.
Step-by-Step Data Analysis
-
Background Correction: For each time point, subtract the average fluorescence of the blank wells (no enzyme) from the fluorescence of the experimental wells.
-
Determine Initial Velocity (V₀):
-
Plot the background-corrected fluorescence versus time for each substrate concentration. This is the reaction progress curve.
-
Identify the initial linear portion of each curve.
-
Calculate the slope of this linear portion (ΔRFU / Δtime). This slope represents the initial velocity (V₀) in RFU per unit of time.
-
-
Convert to Molar Concentration:
-
To convert V₀ from RFU/min to µM/min, create a standard curve using known concentrations of free AMC.
-
Measure the fluorescence of each AMC standard under the same assay conditions.
-
Plot fluorescence versus AMC concentration and determine the slope of the linear regression.
-
Divide the V₀ in RFU/min by the slope of the AMC standard curve to obtain the initial velocity in µM/min.
-
-
Determine Kinetic Parameters:
-
Plot the initial velocities (in µM/min) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
-
Quantitative Data Summary
The following table summarizes representative kinetic parameters for different proteases using this compound or similar substrates. Note that assay conditions can significantly influence these values.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions | Reference |
| Dengue Virus NS2B-NS3 Protease | This compound | 140 ± 10 | 0.032 ± 0.001 | 230 | 0.15 µM enzyme, pH not specified | [11] |
| West Nile Virus NS2B-NS3 Protease | This compound | Kd = 130 ± 20 µM | - | - | pH 8.5, 37°C | [12] |
| Trypsin (Bovine) | Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 120 µM | 0.079 mM/min/mg | - | pH not specified | [13] |
| Dengue Virus NS2B-NS3 Protease | This compound | - | - | Ki = 5.85 µM (for inhibitor PG-1) | pH 8.5, 37°C |
Note: The data for West Nile Virus protease is presented as a dissociation constant (Kd) due to observed substrate inhibition.[12] The trypsin data is for a different substrate and is included for comparative purposes.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Contaminated reagents or buffer.- Autohydrolysis of the substrate.- Intrinsic fluorescence of test compounds. | - Use high-purity water and reagents.- Prepare fresh substrate solution.- Run controls for compound fluorescence and subtract from experimental wells. |
| No or Low Signal | - Inactive enzyme.- Incorrect buffer pH or composition.- Incorrect filter set on the plate reader. | - Verify enzyme activity with a known positive control.- Optimize buffer conditions for the specific enzyme.- Ensure excitation and emission wavelengths are set correctly for AMC. |
| Non-linear Progress Curves | - Substrate depletion.- Product inhibition.- Enzyme instability. | - Use a lower enzyme concentration or measure for a shorter duration.- Analyze only the initial linear phase of the reaction.- Assess enzyme stability under assay conditions. |
| High Well-to-Well Variability | - Pipetting errors.- Incomplete mixing.- Air bubbles in wells. | - Use calibrated pipettes and proper technique.- Gently mix the plate after reagent addition.- Visually inspect the plate for bubbles before reading. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measuring digestive protease activation in the mouse pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 8. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Substrate Inhibition Kinetic Model for West Nile Virus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protegrin-1 Inhibits Dengue NS2B-NS3 Serine Protease and Viral Replication in MK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Step-by-Step Guide for a West Nile Virus Protease Assay with Boc-GRR-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
West Nile Virus (WNV), a mosquito-borne flavivirus, is a significant global health concern.[1][2] The virus encodes a polyprotein that is cleaved into functional structural and non-structural (NS) proteins essential for viral replication.[3][4][5][6][7] The viral NS2B-NS3 protease is responsible for several of these cleavages, making it an attractive target for the development of antiviral therapeutics.[1][8][9][10][11] This document provides a detailed protocol for a fluorogenic protease assay using the substrate Boc-GRR-AMC to screen for and characterize inhibitors of the WNV NS2B-NS3 protease.
The assay relies on the cleavage of the tripeptide substrate, Boc-Gly-Arg-Arg-AMC (this compound), by the WNV protease.[9][12][13] Upon cleavage, the fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in an increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.
Principle of the Assay
The WNV NS2B-NS3 protease recognizes and cleaves the peptide sequence in the this compound substrate. This cleavage liberates the AMC fluorophore from the quenching effects of the Boc-GRR peptide. The resulting increase in fluorescence is directly proportional to the protease activity.
Caption: Principle of the fluorogenic WNV protease assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Recombinant WNV NS2B-NS3 Protease | R&D Systems | 2907-SE |
| This compound | MedChemExpress | HY-P0117 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Glycerol | Sigma-Aldrich | G5516 |
| DMSO | Sigma-Aldrich | D8418 |
| 96-well black, flat-bottom plates | Corning | 3603 |
| Aprotinin (Positive Control) | Sigma-Aldrich | A1153 |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 9.5, containing 30% (v/v) glycerol.[14] Filter sterilize and store at 4°C.
-
Enzyme Stock Solution: Reconstitute the lyophilized WNV NS2B-NS3 protease in the assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.[15] Store in small aliquots at -20°C, protected from light.
-
Inhibitor/Compound Stock Solutions: Dissolve test compounds and control inhibitors (e.g., Aprotinin) in 100% DMSO to a stock concentration of 10 mM.
Protease Activity Assay (Kinetic Measurement)
This protocol is designed for a total reaction volume of 100 µL in a 96-well plate format.
-
Prepare Working Solutions:
-
Enzyme Working Solution: Dilute the enzyme stock solution in assay buffer to the desired final concentration (e.g., 20 nM, for a final assay concentration of 10 nM).
-
Substrate Working Solution: Prepare a serial dilution of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 10 µM to 400 µM) for kinetic analysis.[16] Note that substrate inhibition has been observed at high concentrations of this compound.[9][17]
-
-
Assay Plate Setup:
-
Add 50 µL of the enzyme working solution to each well of a 96-well black plate.
-
Include control wells:
-
No Enzyme Control: 50 µL of assay buffer without the enzyme.
-
No Substrate Control: 50 µL of the enzyme working solution.
-
-
-
Initiate the Reaction:
-
Start the reaction by adding 50 µL of the substrate working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for at least 15-30 minutes, with readings every 60 seconds.
-
Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9]
-
Inhibitor Screening Assay (IC50 Determination)
-
Prepare Working Solutions:
-
Enzyme Working Solution: Dilute the enzyme stock solution in assay buffer to a final concentration of 20 nM.
-
Substrate Working Solution: Dilute the this compound stock solution in assay buffer to a final concentration of 200 µM (or a concentration close to the Km value if determined).
-
Inhibitor Working Solutions: Prepare serial dilutions of the test compounds and control inhibitor in assay buffer containing a final DMSO concentration of 2%.[14]
-
-
Assay Plate Setup:
-
Add 2 µL of the serially diluted inhibitor solutions to the wells.
-
Add 48 µL of the enzyme working solution to each well and incubate for 15 minutes at room temperature.
-
Include control wells:
-
Positive Control (No Inhibitor): 2 µL of assay buffer with 2% DMSO and 48 µL of enzyme working solution.
-
Negative Control (No Enzyme): 2 µL of assay buffer with 2% DMSO and 48 µL of assay buffer.
-
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate working solution to all wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity as described in the protease activity assay protocol.
-
Data Presentation and Analysis
Enzyme Kinetics
The initial reaction velocities (RFU/min) are calculated from the linear portion of the kinetic curves. These velocities are then plotted against the substrate concentration. The data can be fitted to the Michaelis-Menten equation to determine the Km and Vmax values. Note that at high substrate concentrations, a substrate inhibition model may provide a better fit.[9][17]
| Substrate [µM] | Initial Velocity (RFU/min) |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| 150 | Value |
| 200 | Value |
| 300 | Value |
| 400 | Value |
Inhibitor Potency (IC50)
The percent inhibition is calculated for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (V_i - V_0) / (V_c - V_0))
Where:
-
V_i = Initial velocity in the presence of the inhibitor
-
V_0 = Initial velocity of the no-enzyme control
-
V_c = Initial velocity of the no-inhibitor control
The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
| Inhibitor [µM] | % Inhibition |
| 0.1 | Value |
| 0.5 | Value |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
Visualizations
Caption: Experimental workflow for the WNV protease assay.
Caption: WNV polyprotein processing by the NS2B-NS3 protease.
References
- 1. SensoLyte® 570 West Nile Virus Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 2. Assay Detects West Nile Virus Protease Inhibitors - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. West Nile Virus: Biology, Transmission, and Human Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. West Nile virus - Wikipedia [en.wikipedia.org]
- 6. A Cell Based Assay for the Identification of Lead Compounds with Anti-Viral Activity Against West Nile Virus - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Targeting the protease of West Nile virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A FRET-based assay for the discovery of West Nile Virus NS2B-NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate Inhibition Kinetic Model for West Nile Virus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the West Nile virus protease substrate specificity and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. West Nile Virus NS2B/NS3 protease as an antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Characterization of the 8-hydroxyquinoline scaffold for inhibitors of West Nile virus serine protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. journals.asm.org [journals.asm.org]
- 17. Substrate inhibition kinetic model for West Nile virus NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Boc-Gln-Arg-Arg-AMC in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and technical data for the preparation of stock solutions of the fluorogenic protease substrate, Boc-Gln-Arg-Arg-AMC (Boc-GRR-AMC), in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of enzyme activity assays.
Introduction
Boc-Gln-Arg-Arg-AMC is a sensitive fluorogenic substrate used for the detection and characterization of various proteases, including the transmembrane serine protease hepsin and the kexin (Kex2) endoprotease from S. cerevisiae[1][2][3]. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable increase in fluorescence. This allows for the kinetic analysis of enzyme activity. Due to its hydrophobic nature, Boc-Gln-Arg-Arg-AMC is sparingly soluble in aqueous solutions and is therefore typically prepared as a concentrated stock solution in an organic solvent such as DMSO.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of Boc-Gln-Arg-Arg-AMC and provide recommended conditions for the preparation and storage of its stock solutions in DMSO.
Table 1: Physical and Chemical Properties of Boc-Gln-Arg-Arg-AMC
| Property | Value | Reference |
| Molecular Weight | 715.81 g/mol | [3] |
| Formula | C₃₂H₄₉N₁₁O₈ | [3] |
| Appearance | White to off-white powder | |
| Purity | >95% |
Table 2: Stock Solution Preparation and Storage
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO), anhydrous | [1][2][3] |
| Recommended Stock Concentration | 10 mM | [4] |
| Storage Temperature (Powder) | -20°C | |
| Storage Temperature (in DMSO) | -20°C or -80°C | [1] |
| Short-term Storage (in DMSO) | Use within 1 month when stored at -20°C | [1] |
| Long-term Storage (in DMSO) | Use within 6 months when stored at -80°C | [1] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles | [1] |
Experimental Protocols
Materials
-
Boc-Gln-Arg-Arg-AMC powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM Boc-Gln-Arg-Arg-AMC Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Boc-Gln-Arg-Arg-AMC in DMSO. This concentration is a common starting point for subsequent dilutions into assay buffers.
-
Equilibrate Reagents: Allow the Boc-Gln-Arg-Arg-AMC powder and anhydrous DMSO to come to room temperature before use. This prevents condensation of moisture into the reagents.
-
Weighing the Substrate: Accurately weigh out a desired amount of Boc-Gln-Arg-Arg-AMC powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.16 mg of the substrate (Molecular Weight = 715.81 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed substrate. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the substrate is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary[1].
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
Visualizations
The following diagrams illustrate the enzymatic cleavage of Boc-Gln-Arg-Arg-AMC and a typical workflow for a protease activity assay using this substrate.
References
Application Notes and Protocols for Cell-Based Protease Activity Assay Using Boc-Gln-Arg-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the fluorogenic peptide substrate, Boc-Gln-Arg-Arg-AMC (Boc-QRR-AMC), in cell-based protease activity assays. This substrate is particularly useful for measuring the activity of the transmembrane serine protease hepsin, a key enzyme in pathways related to cell growth, migration, and cancer progression. Additionally, the closely related substrate Boc-Gly-Arg-Arg-AMC (Boc-GRR-AMC) is a valuable tool for assaying the activity of flavivirus proteases, such as the NS2B-NS3 protease complex of West Nile and Dengue viruses, within infected host cells.
The principle of this assay is based on the enzymatic cleavage of the substrate by the target protease. Upon cleavage, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the protease activity. These assays can be performed using cell lysates, providing a direct measure of intracellular enzyme activity, or with intact cells, offering insights into protease function in a more physiological context.
Target Proteases and Applications
| Substrate | Target Protease(s) | Primary Applications |
| Boc-Gln-Arg-Arg-AMC | Hepsin, Kex2 (yeast) | Cancer research, drug discovery (hepsin inhibitors), studies of pro-hormone processing.[1][2][3][4] |
| Boc-Gly-Arg-Arg-AMC | Flavivirus NS2B-NS3 protease, Metacaspases (plant) | Antiviral drug screening, virology research, studies of programmed cell death in plants. |
Data Presentation: Quantitative Analysis of Protease Activity
The following table summarizes representative quantitative data for hepsin activity assays using AMC-based substrates. This data is essential for assay validation and for comparing the potency of potential inhibitors.
| Parameter | Value | Enzyme | Substrate | Assay Conditions | Reference |
| IC50 | 0.5 nM | Hepsin | Boc-QAR-AMC | Recombinant human hepsin, kinetic enzyme assay. | [1] |
| IC50 | 0.6 nM | Hepsin | Boc-QAR-AMC | Recombinant human hepsin, kinetic enzyme assay. | [1] |
| Substrate Concentration | 65 µM | Hepsin | Boc-Gln-Arg-Arg-AMC | Fluorescence-based assay with human recombinant hepsin. |
Mandatory Visualizations
Signaling Pathway of Hepsin-Mediated HGF Activation
Hepsin, a type II transmembrane serine protease, plays a crucial role in the activation of hepatocyte growth factor (HGF).[5][6][7][8] This activation initiates a signaling cascade through the MET receptor, influencing cell proliferation, motility, and invasion, and is implicated in cancer progression.[5][6][7][8]
Caption: Hepsin-mediated activation of the HGF/MET signaling pathway.
Experimental Workflow for Cell-Based Protease Assay
The following diagram outlines the general workflow for conducting a cell-based protease activity assay using Boc-Gln-Arg-Arg-AMC, applicable to both cell lysate and intact cell protocols.
Caption: General workflow for a cell-based protease assay using Boc-QRR-AMC.
Experimental Protocols
Protocol 1: Protease Activity Assay in Cell Lysates
This protocol is recommended for obtaining a direct and robust measurement of intracellular protease activity.
Materials and Reagents:
-
Cells of interest (e.g., prostate cancer cells for hepsin activity, flavivirus-infected cells for viral protease activity)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, supplemented with protease inhibitor cocktail without serine protease inhibitors if measuring other proteases)
-
Boc-Gln-Arg-Arg-AMC or Boc-Gly-Arg-Arg-AMC substrate (stock solution in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl2)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable culture vessel and grow to the desired confluency.
-
If testing inhibitors, treat the cells with the compounds at various concentrations for the desired time. Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Enzyme Assay:
-
In a 96-well black microplate, add 20-50 µg of cell lysate protein to each well.
-
Adjust the volume in each well to 100 µL with assay buffer.
-
Prepare a blank control containing lysis buffer without cell lysate.
-
Add the Boc-Gln-Arg-Arg-AMC substrate to each well to a final concentration of 50-200 µM.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve.
-
Normalize the protease activity to the amount of protein in the lysate (RFU/min/µg protein).
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC50 values.
-
Protocol 2: Protease Activity Assay in Intact Cells
Note on Cell Permeability: The cell permeability of Boc-Gln-Arg-Arg-AMC is not well-documented and may be a limiting factor. Optimization of substrate concentration, incubation time, and the potential use of cell-loading reagents may be necessary. For some AMC-based substrates, N-terminal modifications with acetyl (Ac) or benzyloxycarbonyl (Z) groups can enhance membrane permeability.
Materials and Reagents:
-
All materials from Protocol 1 (excluding lysis buffer)
-
Phenol red-free cell culture medium
-
Optional: Cell-permeable peptide or other loading reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
If applicable, treat cells with inhibitors or other compounds.
-
-
Substrate Loading:
-
Carefully remove the cell culture medium.
-
Wash the cells once with warm PBS.
-
Add 100 µL of phenol red-free medium containing the Boc-Gln-Arg-Arg-AMC substrate (final concentration 50-200 µM) to each well.
-
-
Incubation and Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically over 1-3 hours at Ex/Em wavelengths of ~360-380 nm / ~440-460 nm.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase (RFU/min).
-
Normalize the data to cell number or perform a cell viability assay (e.g., MTT or resazurin) on a parallel plate to account for differences in cell density.
-
Calculate percent inhibition for inhibitor studies.
-
Concluding Remarks
The cell-based protease activity assay using Boc-Gln-Arg-Arg-AMC and its analogs is a powerful tool for studying the activity of key proteases like hepsin and flaviviral proteases. The choice between a cell lysate-based or an intact cell-based assay will depend on the specific research question. While the lysate-based assay provides a more direct and easily quantifiable measure of enzyme activity, the intact cell assay offers the potential to study protease function in a more physiological context, provided that substrate delivery into the cells can be achieved effectively. Careful optimization and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Boc-Gln-Arg-Arg-AMC | CymitQuimica [cymitquimica.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. pnas.org [pnas.org]
- 6. Deregulated hepsin protease activity confers oncogenicity by concomitantly augmenting HGF/MET signalling and disrupting epithelial cohesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological Signaling and Structure of the HGF Receptor MET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Significance of Hepsin and Underlying Signaling Pathways in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Trypsin-Like Proteasome Activity with Boc-Gln-Arg-Arg-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of most intracellular proteins. It plays a pivotal role in regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like. The trypsin-like activity, primarily attributed to the β2 subunit of the 20S core particle, cleaves peptide bonds after basic amino acid residues. Dysregulation of proteasome activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention.
This document provides detailed application notes and protocols for the quantification of trypsin-like proteasome activity using the fluorogenic substrate Boc-Gln-Arg-Arg-AMC (Boc-GRR-AMC). This substrate consists of a tripeptide sequence (Gln-Arg-Arg) recognized and cleaved by the trypsin-like site of the proteasome, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon cleavage, the free AMC fluoresces, and the rate of its release is directly proportional to the proteasome's enzymatic activity.
Principle of the Assay
The Boc-Gln-Arg-Arg-AMC substrate is a non-fluorescent molecule. The trypsin-like activity of the proteasome specifically recognizes and cleaves the amide bond between the arginine residue and the AMC group. This enzymatic cleavage releases free AMC, which is highly fluorescent. The fluorescence intensity can be measured over time using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm. The rate of increase in fluorescence is directly proportional to the trypsin-like proteasome activity in the sample. To ensure the measured activity is specific to the proteasome, a parallel reaction containing a proteasome-specific inhibitor, such as MG132, should be run as a negative control.
Data Presentation
The following table presents representative data from an experiment measuring trypsin-like proteasome activity in different cancer cell lysates using a fluorogenic substrate assay. The specific activity is expressed as relative fluorescence units (RFU) per minute per microgram of protein.
| Cell Line | Treatment | Trypsin-Like Proteasome Activity (RFU/min/µg protein) ± SD |
| MCF-7 (Breast Cancer) | Vehicle (DMSO) | 15.8 ± 1.2 |
| MG132 (10 µM) | 1.2 ± 0.3 | |
| HeLa (Cervical Cancer) | Vehicle (DMSO) | 25.4 ± 2.1 |
| MG132 (10 µM) | 2.1 ± 0.5 | |
| Jurkat (T-cell Leukemia) | Vehicle (DMSO) | 38.9 ± 3.5 |
| MG132 (10 µM) | 3.5 ± 0.8 |
Note: The data presented are representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions, cell type, and instrumentation.
Experimental Protocols
I. Preparation of Cell Lysates
This protocol describes the preparation of whole-cell extracts suitable for measuring proteasome activity.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 2 mM ATP)
-
Protease Inhibitor Cocktail (proteasome-inhibitor free)
-
Dounce homogenizer or sonicator
-
Refrigerated microcentrifuge
-
BCA or Bradford protein assay kit
Procedure:
-
Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice (e.g., three 10-second bursts with 30-second intervals) or by using a Dounce homogenizer (approximately 20-30 strokes).
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (whole-cell extract) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
The lysates can be used immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
II. Proteasome Activity Assay using Boc-Gln-Arg-Arg-AMC
This protocol outlines the procedure for measuring trypsin-like proteasome activity in cell lysates.
Materials:
-
Cell lysates (prepared as described above)
-
Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)
-
Boc-Gln-Arg-Arg-AMC substrate (10 mM stock in DMSO)
-
Proteasome inhibitor MG132 (10 mM stock in DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare the Assay Plate:
-
For each sample, prepare two wells: one for the total activity measurement and one for the inhibitor control.
-
In the inhibitor control wells, add MG132 to a final concentration of 10-50 µM. Add an equivalent volume of DMSO to the total activity wells.
-
-
Add Cell Lysate:
-
Add 20-50 µg of cell lysate to each well.
-
Adjust the final volume in each well to 90 µl with Assay Buffer.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the proteasome.
-
-
Initiate the Reaction:
-
Prepare a working solution of Boc-Gln-Arg-Arg-AMC by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.
-
Add 10 µl of the 10X substrate working solution to each well to initiate the reaction (final volume will be 100 µl).
-
-
Kinetic Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
For each sample, plot the relative fluorescence units (RFU) against time.
-
Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the slope of the inhibitor control from the slope of the total activity measurement to obtain the proteasome-specific activity.
-
Normalize the proteasome-specific activity to the amount of protein added to each well (e.g., RFU/min/µg protein).
-
Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Experimental Workflow: Quantifying Trypsin-Like Proteasome Activity
Caption: Experimental workflow for the proteasome activity assay.
Substrate Specificity Considerations
It is important to note that while Boc-Gln-Arg-Arg-AMC is a valuable tool for measuring trypsin-like activity, it may also be cleaved by other cellular proteases, such as cathepsins, hepsin, and kexin. Therefore, the inclusion of a specific proteasome inhibitor control (e.g., MG132, bortezomib) is essential to differentiate proteasome-specific activity from the background activity of other proteases.
Conclusion
The use of the fluorogenic substrate Boc-Gln-Arg-Arg-AMC provides a sensitive and quantitative method for measuring the trypsin-like activity of the proteasome in cell lysates. The protocols and information provided herein offer a comprehensive guide for researchers in academia and industry to reliably assess proteasome function, which is crucial for understanding its role in disease and for the development of novel therapeutics targeting the ubiquitin-proteasome system.
Troubleshooting & Optimization
Reducing high background fluorescence in Boc-grr-amc assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence in Boc-GRR-AMC assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and what is it used for?
This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases. The substrate consists of a tripeptide sequence (Glycine-Arginine-Arginine) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. When the peptide bond between the C-terminal arginine and AMC is cleaved by a protease, the free AMC fluoresces, and the increase in fluorescence can be measured to determine enzyme activity. This substrate is commonly used to assay the trypsin-like activity of the 20S proteasome, as well as viral proteases like the West Nile Virus NS2B-NS3 protease and parasitic proteases such as Leishmania metacaspase.[1][2]
Q2: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
The free AMC fluorophore has an excitation maximum around 345-380 nm and an emission maximum in the range of 440-460 nm.[3][4] It is crucial to use the optimal filter set on your fluorescence plate reader to maximize the signal-to-background ratio.
Q3: How should I prepare and store the this compound substrate?
This compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[3] For use, it is recommended to prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO).[1][2] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, the DMSO stock should be diluted into the appropriate aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1-2%) to avoid effects on enzyme activity.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly reduce the sensitivity and dynamic range of your this compound assay. The following guide addresses common causes and provides solutions to mitigate this issue.
Issue 1: Substrate Autohydrolysis
Spontaneous, non-enzymatic cleavage of the this compound substrate can lead to the release of free AMC, resulting in a high background signal. This process is often influenced by the pH and temperature of the assay buffer.
Solutions:
-
Optimize Buffer pH: While the optimal pH for your enzyme of interest is a primary consideration, be aware that highly alkaline conditions can increase the rate of substrate autohydrolysis. If your enzyme is active over a range of pH values, it is advisable to perform the assay at a more neutral pH to minimize background fluorescence.
-
Control Temperature: Higher temperatures can accelerate the rate of autohydrolysis. Incubate your assays at the lowest temperature that still allows for robust enzyme activity.
-
Minimize Incubation Time: The contribution of autohydrolysis to the background signal will increase with longer incubation times. Whenever possible, optimize your assay to use the shortest incubation time that provides a sufficient signal window.
-
Run a "Substrate Only" Control: Always include wells containing only the assay buffer and the this compound substrate (no enzyme). The fluorescence in these wells represents the background from autohydrolysis and any intrinsic fluorescence from the substrate and buffer components. This value should be subtracted from all other readings.
| Factor | Effect on Autohydrolysis | Recommendation |
| pH | Increases with higher pH | Use the lowest pH compatible with enzyme activity. |
| Temperature | Increases with higher temperature | Incubate at the lowest temperature for robust enzyme activity. |
| Incubation Time | Increases with longer incubation | Use the shortest incubation time that provides a sufficient signal. |
Issue 2: Contaminated Reagents
Contamination of your enzyme preparation, substrate stock, or assay buffer with other proteases can lead to cleavage of the this compound substrate and high background.
Solutions:
-
Use High-Purity Reagents: Ensure that your enzyme preparation is of high purity and free from contaminating proteases. Use sterile, nuclease-free water and high-quality buffer components.
-
Proper Handling and Storage: Aliquot reagents to minimize the risk of contamination during repeated use. Use sterile pipette tips for each reagent.
-
Include a "No Enzyme" Control: In addition to the "substrate only" control, a "no enzyme" control containing all assay components except the enzyme of interest can help identify contamination in other reagents.
-
Consider Protease Inhibitors: If you suspect contamination from a specific class of proteases that are not your target, you may be able to add a specific inhibitor for that class to your assay buffer. However, you must first validate that this inhibitor does not affect your enzyme of interest.
Issue 3: Assay Conditions and Components
Certain components in your assay buffer or properties of your microplate can contribute to high background fluorescence.
Solutions:
-
Choice of Microplate: Use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[4]
-
Autofluorescence of Compounds: If you are screening for inhibitors, the test compounds themselves may be fluorescent at the excitation and emission wavelengths of AMC. Always run a control with the compound in the assay buffer without the substrate to check for autofluorescence.
-
Buffer Components: Some buffer components can be inherently fluorescent. Test the background fluorescence of your complete assay buffer before adding the substrate.
| Component | Potential Issue | Recommendation |
| Microplate | High background from clear or white plates. | Use black, opaque-walled microplates.[4] |
| Test Compounds | Autofluorescence. | Run a control with the compound and buffer only. |
| Buffer | Intrinsic fluorescence. | Test the background of the complete assay buffer. |
Experimental Protocols
Protocol 1: Measuring the Trypsin-Like Activity of the 20S Proteasome
This protocol is adapted from methodologies for assaying the trypsin-like activity of the 20S proteasome using a fluorogenic substrate.[3]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 2 mM β-mercaptoethanol.
-
Boc-LRR-AMC Substrate Stock: 10 mM in DMSO (Note: Boc-LRR-AMC is a commonly used substrate for trypsin-like activity, similar to this compound).
-
20S Proteasome: Dilute to a working concentration in assay buffer. The final concentration will need to be optimized.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a black 96-well plate.
-
Add 25 µL of the 20S proteasome solution to the appropriate wells. For background wells, add 25 µL of assay buffer.
-
To determine the fluorescence contributed by other cellular proteases, a parallel set of wells can be pre-treated with a proteasome inhibitor (e.g., MG132).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of a 4X working solution of the Boc-LRR-AMC substrate (e.g., 200 µM for a final concentration of 50 µM) to all wells.
-
Immediately measure the fluorescence in a kinetic mode using an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm. Read every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve.
-
Subtract the rate of the background (no enzyme) wells from the rate of the sample wells.
-
If using a proteasome inhibitor, subtract the rate of the inhibitor-treated wells to determine the specific proteasome activity.
-
Protocol 2: West Nile Virus NS2B-NS3 Protease Assay
This protocol is based on published methods for assaying the WNV NS2B-NS3 protease.[5]
-
Reagent Preparation:
-
Assay Buffer: 200 mM Tris-HCl, pH 9.0, 20% glycerol.
-
This compound Substrate Stock: 10 mM in DMSO.
-
WNV NS2B-NS3 Protease: Dilute to a working concentration in assay buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add assay buffer to bring the final reaction volume to 100 µL.
-
Add the WNV NS2B-NS3 protease to the appropriate wells.
-
Add varying concentrations of the this compound substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 465 nm every 5 minutes for 30 minutes.
-
-
Data Analysis:
-
Convert the relative fluorescence units (RFU) to the concentration of product (AMC) using a standard curve of free AMC.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
Plot V₀ versus substrate concentration to determine kinetic parameters (Km and Vmax).
-
Protocol 3: Leishmania Metacaspase Activity Assay
This protocol is adapted from studies on Leishmania metacaspase.
-
Reagent Preparation:
-
Lysis Buffer: (Specific composition may vary, but a typical buffer would be Tris-based with detergents and protease inhibitors not targeting metacaspase).
-
Assay Buffer: (Specific composition will depend on the optimal pH for the metacaspase, which should be empirically determined).
-
This compound Substrate Stock: 10 mM in DMSO.
-
Leishmania Lysate: Prepare lysates from Leishmania promastigotes or amastigotes.
-
-
Assay Procedure:
-
Add the Leishmania lysate to the wells of a black 96-well plate.
-
For background controls, use lysate from a non-transfected or control cell line, or include a specific metacaspase inhibitor.
-
Add the this compound substrate to a final concentration that is appropriate for the enzyme (this may need to be optimized).
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the fluorescence at an excitation of ~380 nm and an emission of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample fluorescence.
-
The metacaspase activity can be expressed as the change in fluorescence per unit time per amount of total protein in the lysate.
-
Visualizations
Caption: Ubiquitin-Proteasome System Workflow.
Caption: Flavivirus Polyprotein Processing.
Caption: Leishmania Apoptosis Pathway.
References
Navigating Inconsistent Results with Boc-grr-amc: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The fluorogenic substrate Boc-grr-amc (Boc-Gly-Arg-Arg-AMC) is a valuable tool for assaying the activity of a variety of proteases, including the NS2B-NS3 protease of flaviviruses like West Nile and Dengue virus, as well as metacaspases in organisms such as Leishmania.[1][2] However, achieving consistent and reliable results can sometimes be challenging. This guide provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a fluorogenic tri-peptide substrate primarily used to:
-
Profile the substrate specificity of NS2B-NS3 proteases from various flaviviruses.[1][2]
-
Determine the pH optimum and activity of metacaspases, particularly in Leishmania.[1][2]
-
Measure the trypsin-like activity of the 26S proteasome.
Q2: How should I prepare and store my this compound stock solution?
A2: For optimal stability, dissolve this compound in DMSO to create a stock solution.[3][4] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. A stock solution stored at -20°C is typically stable for at least one month, while storage at -80°C can extend stability to six months.[5]
Q3: What are the optimal excitation and emission wavelengths for the cleaved AMC fluorophore?
A3: The cleaved 7-amino-4-methylcoumarin (AMC) fluorophore has an excitation maximum around 360 nm and an emission maximum around 460 nm.[3]
Troubleshooting Guide
Inconsistent results in your this compound assay can arise from various factors, from reagent handling to experimental setup. This section provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Fluorescence Signal
This is a common issue that can be caused by several factors.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly according to the manufacturer's instructions. - Avoid repeated freeze-thaw cycles of the enzyme stock. - Verify the reported activity of the enzyme lot. |
| Sub-optimal Assay Conditions | - Optimize the pH and temperature of your assay buffer. The optimal pH for Leishmania metacaspase activity, for instance, can be determined using this compound.[1][2] - Ensure all assay components, including the buffer, are at room temperature before starting the reaction. |
| Incorrect Instrument Settings | - Confirm that the fluorometer is set to the correct excitation and emission wavelengths for AMC (Ex: ~360 nm, Em: ~460 nm).[3] - Check the instrument's gain setting to ensure it is sensitive enough to detect the signal. |
| Degraded Substrate | - Prepare fresh this compound stock solution from a new vial. - Protect the substrate from light, as AMC is light-sensitive. |
Problem 2: High Background Fluorescence
Elevated background signal can mask the true enzyme activity and lead to inaccurate results.
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | - Run a control well containing only the assay buffer and this compound (no enzyme) to determine the rate of spontaneous substrate breakdown. - Minimize the incubation time to what is necessary to obtain a robust signal. |
| Contaminated Reagents | - Use high-purity water and reagents to prepare your assay buffer. - Filter-sterilize the assay buffer to remove any potential microbial contamination that may have proteolytic activity. |
| Well Plate Interference | - Use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself. |
Problem 3: Inconsistent Results Between Replicates or Experiments
Variability can be a significant hurdle in obtaining reproducible data.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of all reagents. - Prepare a master mix of reagents for each experiment to minimize pipetting variations between wells. |
| Batch-to-Batch Variability of Substrate | - If you suspect variability between different lots of this compound, it is advisable to test a new batch against a previously validated one. - Consider purchasing a larger quantity of a single batch for a long-term study to ensure consistency. |
| Fluctuations in Temperature | - Ensure consistent incubation temperatures for all experiments. Use a temperature-controlled plate reader or incubator. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. - Alternatively, fill the outer wells with buffer or water to create a more uniform environment for the experimental wells. |
Experimental Protocols
A well-defined protocol is essential for reproducible results. Below is a general protocol for a fluorometric protease assay using this compound, which can be adapted for specific enzymes.
General Fluorometric Protease Assay Protocol
-
Reagent Preparation:
-
Prepare an assay buffer at the optimal pH for your enzyme of interest. A common buffer for flavivirus proteases is 50 mM Tris-HCl, pH 8.5.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Enzyme solution
-
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate only.
-
Inhibitor control: Assay buffer, enzyme, and a known inhibitor of your protease.
-
-
-
Initiate the Reaction:
-
Add the this compound substrate to each well to initiate the reaction. The final substrate concentration will need to be optimized, but a starting point is often around 10-50 µM.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths (Ex: ~360 nm, Em: ~460 nm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
The initial velocity of the reaction (the linear portion of the curve) is proportional to the enzyme activity.
-
Subtract the rate of the no-enzyme control from the rates of the experimental wells to correct for substrate autohydrolysis.
-
Signaling Pathways and Experimental Workflows
Visualizing the context in which this compound is used can aid in understanding the experimental design and potential sources of error.
Caption: Flavivirus polyprotein processing by NS2B-NS3 protease.
Caption: Leishmania metacaspase activation pathway.
Caption: General experimental workflow for a this compound assay.
By systematically addressing potential issues and adhering to a well-defined protocol, researchers can overcome the challenges of inconsistent results and confidently utilize this compound to its full potential in their protease activity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. protocols.io [protocols.io]
- 4. Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Improving signal-to-noise ratio in Boc-grr-amc-based experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Boc-grr-amc-based experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to measure the activity of certain proteases.[1][2][3] The substrate consists of a tripeptide sequence (Gly-Arg-Arg) linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). The Boc (tert-butyloxycarbonyl) group protects the N-terminus. In its intact form, the fluorescence of AMC is quenched.[4] When a target protease cleaves the amide bond between the peptide and AMC, the free AMC is released, resulting in a significant increase in fluorescence.[4] This fluorescence can be measured to quantify enzyme activity. The excitation and emission maxima of free AMC are approximately 340-360 nm and 440-460 nm, respectively.[5]
Q2: What are the common causes of a low signal-to-noise ratio in my assay?
A low signal-to-noise ratio can be caused by either a weak signal or high background fluorescence.
-
Weak Signal:
-
Suboptimal enzyme or substrate concentration.
-
Incorrect buffer conditions (pH, ionic strength).
-
Enzyme inactivity due to improper storage or handling.
-
Insufficient incubation time.
-
-
High Background:
-
Autohydrolysis of the this compound substrate.
-
Contamination of reagents or samples with fluorescent compounds.
-
Autofluorescence from media components or test compounds.[6]
-
Non-specific binding of the substrate or enzyme to the microplate.
-
Q3: How can I reduce high background fluorescence?
High background fluorescence can obscure your signal. Here are several strategies to mitigate it:
-
Subtract Blank Wells: Always include control wells that contain all reaction components except the enzyme. The fluorescence from these wells can be subtracted from the fluorescence of your experimental wells.
-
Optimize Substrate Concentration: While a higher substrate concentration can increase the signal, it may also lead to higher background due to substrate autohydrolysis. Determine the optimal substrate concentration that maximizes the signal-to-background ratio.
-
Check for Autofluorescence: Test your compounds for autofluorescence at the excitation and emission wavelengths used for AMC. If they are fluorescent, you may need to use a different assay format or a substrate with a red-shifted fluorophore.[6]
-
Use High-Quality Reagents: Ensure your buffer components, water, and other reagents are free of fluorescent contaminants.
-
Consider Plate Type: Black microplates are generally recommended for fluorescence assays to minimize well-to-well crosstalk and background.
Troubleshooting Guide
Issue 1: Weak or No Signal
If you are observing a weak or no fluorescent signal, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly (typically at -20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Run a positive control with a known active enzyme to verify assay components. |
| Suboptimal Reagent Concentrations | - Titrate the enzyme and this compound substrate to determine their optimal concentrations. The goal is to find a concentration that provides a robust signal within a linear range over time.[7] |
| Incorrect Buffer Conditions | - Verify the pH of your assay buffer. The optimal pH can be enzyme-specific.- The fluorescence of free AMC can be pH-dependent, with decreased fluorescence in highly acidic or alkaline conditions.[8] |
| Insufficient Incubation Time | - Perform a time-course experiment to determine the optimal incubation time where the reaction is linear. The reaction rate may be too slow with very low enzyme concentrations. |
Issue 2: High Background Fluorescence
High background can significantly reduce the sensitivity of your assay. The following table outlines common causes and solutions:
| Potential Cause | Recommended Solution |
| Substrate Instability/Autohydrolysis | - Prepare the this compound substrate solution fresh before each experiment.- Minimize the exposure of the substrate solution to light.- Optimize the substrate concentration to the lowest level that still provides a good signal. |
| Contaminated Reagents | - Use high-purity, nuclease-free water and analytical grade buffer components.- Test individual assay components for background fluorescence. |
| Compound Interference | - Screen test compounds for autofluorescence at the assay wavelengths.[6]- If a compound is fluorescent, consider using a different fluorescent substrate with non-overlapping spectra.[9] |
| Non-specific Binding | - Include a non-ionic detergent, such as 0.01% Triton X-100 or Brij-35, in the assay buffer to prevent non-specific binding of proteins to the microplate.[7] |
Experimental Protocols & Data
Optimizing Enzyme and Substrate Concentrations
To achieve the best signal-to-noise ratio, it is crucial to determine the optimal concentrations of both the enzyme and the this compound substrate.
Protocol for Enzyme Titration:
-
Prepare a series of enzyme dilutions in the assay buffer.
-
Add a fixed, saturating concentration of this compound to each well of a black microplate.
-
Initiate the reaction by adding the different enzyme concentrations to the wells.
-
Incubate the plate at the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a plate reader with excitation at ~355 nm and emission at ~460 nm.
-
Plot the fluorescence intensity versus time for each enzyme concentration. The optimal enzyme concentration should give a linear increase in fluorescence over the desired assay time.
Protocol for Substrate Titration (Determining Km):
-
Use the optimal enzyme concentration determined from the enzyme titration experiment.
-
Prepare a series of dilutions of the this compound substrate in the assay buffer.
-
Add the enzyme to the wells of a black microplate.
-
Initiate the reactions by adding the different substrate concentrations.
-
Measure the initial reaction velocity (the slope of the linear phase of the fluorescence curve) for each substrate concentration.
-
Plot the initial velocity versus the substrate concentration. This will generate a Michaelis-Menten curve, from which the Km value (the substrate concentration at half-maximal velocity) can be determined. For routine assays, a substrate concentration of 2-5 times the Km is often a good starting point to ensure the reaction rate is not limited by the substrate.
Table 1: Example Titration Data for Optimizing Signal-to-Noise Ratio
| Enzyme (nM) | Substrate (µM) | Initial Rate (RFU/min) | Background (RFU) | Signal-to-Noise Ratio |
| 5 | 10 | 50 | 200 | 15 |
| 5 | 50 | 250 | 400 | 37.5 |
| 5 | 100 | 450 | 800 | 33.75 |
| 10 | 10 | 100 | 200 | 30 |
| 10 | 50 | 500 | 400 | 75 |
| 10 | 100 | 900 | 800 | 67.5 |
Note: This is example data. Actual results will vary depending on the specific enzyme and assay conditions.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Bot Detection [iris-biotech.de]
- 5. caymanchem.com [caymanchem.com]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Boc-grr-amc Assays: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the fluorogenic peptide substrate Boc-grr-amc, this technical support center provides essential guidance to circumvent common experimental hurdles. Below, you will find detailed troubleshooting advice, frequently asked questions (FAQs), comprehensive experimental protocols, and key quantitative data to ensure the accuracy and reproducibility of your assays.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the use of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Autohydrolysis: this compound may degrade over time, especially if not stored properly, leading to the release of free AMC. 2. Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent compounds or proteases. 3. Well Plate Issues: Certain types of microplates can exhibit autofluorescence. | 1. Proper Storage: Store this compound stock solutions at -20°C or lower and protect from light. Prepare fresh working solutions for each experiment. 2. Reagent Purity: Use high-purity, sterile reagents and water. Filter-sterilize buffers if necessary. Run a "buffer blank" containing all components except the enzyme to check for contamination. 3. Plate Selection: Use black, opaque microplates with clear bottoms, which are specifically designed for fluorescence assays to minimize background. |
| Low or No Signal | 1. Inactive Enzyme: The protease may have lost activity due to improper storage, handling, or the presence of inhibitors. 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the specific enzyme's activity. 3. Incorrect Wavelengths: The excitation and emission wavelengths on the plate reader may be set incorrectly for AMC. | 1. Enzyme Integrity: Store enzymes at their recommended temperatures and avoid repeated freeze-thaw cycles. Include a positive control with a known active enzyme to validate the assay setup. 2. Assay Optimization: Consult the literature for the optimal conditions for your specific protease. Perform a pH and temperature optimization experiment if necessary. 3. Instrument Settings: Set the plate reader to an excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm for AMC. |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may be consumed, leading to a plateau in the reaction rate. 2. Substrate Inhibition: High concentrations of this compound can lead to substrate inhibition with some proteases, such as the West Nile Virus NS2B-NS3 protease.[1] 3. Photobleaching: Prolonged exposure of the fluorescent product (AMC) to the excitation light can cause a decrease in signal. | 1. Adjust Concentrations: Reduce the enzyme concentration or shorten the assay time to ensure initial velocity conditions (less than 10-15% of substrate consumed). 2. Optimize Substrate Concentration: Perform a substrate titration experiment to determine the optimal concentration that does not cause inhibition. Analyze data using a substrate inhibition model if necessary.[1] 3. Minimize Exposure: Limit the exposure time of the wells to the excitation light. Use the instrument's intermittent reading function if available. |
| Poor Reproducibility | 1. Pipetting Inaccuracies: Small variations in the volumes of enzyme or substrate can lead to significant differences in results. 2. Temperature Fluctuations: Inconsistent temperatures across the microplate or between experiments can affect enzyme activity. 3. Incomplete Mixing: Failure to properly mix the reagents in the wells can result in heterogeneous reaction rates. | 1. Calibrated Pipettes: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be dispensed into the wells to minimize pipetting errors. 2. Temperature Control: Ensure the microplate is uniformly equilibrated to the desired assay temperature before adding the final reagent to start the reaction. 3. Thorough Mixing: Gently mix the plate after adding all reagents, for example, by using an orbital shaker for a few seconds. Avoid introducing bubbles. |
| Potential for Off-Target Cleavage | 1. Non-specific Proteases: Cell lysates or other biological samples may contain other proteases that can cleave this compound. 2. Caspase Cross-Reactivity: While this compound is primarily a substrate for trypsin-like serine proteases, the possibility of cleavage by other proteases should be considered. | 1. Use of Inhibitors: If analyzing a specific protease in a complex mixture, include a cocktail of inhibitors for other protease classes (e.g., metalloprotease, aspartyl protease inhibitors). A control reaction with a specific inhibitor for the protease of interest should be performed to confirm its contribution to the signal.[2] 2. Specific Controls: Run parallel assays with known specific substrates for potentially cross-reactive proteases to assess their activity in the sample. |
Quantitative Data Summary
The following tables provide key quantitative parameters for the use of this compound with various proteases. These values can serve as a starting point for assay development and optimization.
Table 1: Kinetic Parameters of Proteases with this compound
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| West Nile Virus NS2B-NS3 Protease | 130 ± 20 | 0.45 ± 0.03 | 3460 | [1] |
| Dengue Virus NS2B-NS3 Protease | 140 ± 10 | 0.28 ± 0.01 | 2000 | |
| Japanese Encephalitis Virus NS3pro | - | - | 1962.96 ± 85.0 (for Pyr-RTKR-amc) | [] |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
Table 2: Recommended Assay Conditions and Spectroscopic Data
| Parameter | Recommended Value | Source |
| This compound Stock Solution | 10 mM in DMSO | |
| Typical Substrate Concentration | 10 - 250 µM | |
| AMC Excitation Wavelength | 340 - 360 nm | [2] |
| AMC Emission Wavelength | 440 - 460 nm | [2] |
| Storage of this compound | -20°C, protected from light |
Detailed Experimental Protocol: General Protease Assay using this compound
This protocol provides a general framework for measuring the activity of a purified protease. It should be optimized for the specific enzyme and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purified protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, or as optimized for the specific enzyme)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C.
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). Protect from light.
-
Enzyme Working Solution: Dilute the purified protease in ice-cold Assay Buffer to the desired concentration (e.g., 2X the final assay concentration). Keep the enzyme on ice until use.
-
-
Assay Setup:
-
Add 50 µL of the Substrate Working Solution to each well of the 96-well plate.
-
Include control wells:
-
Blank (No Enzyme): Add 50 µL of Assay Buffer instead of the Enzyme Working Solution.
-
Positive Control (if available): Use an enzyme with known activity.
-
Inhibitor Control: Pre-incubate the enzyme with a known inhibitor before adding it to the substrate.
-
-
-
Initiate the Reaction: Add 50 µL of the Enzyme Working Solution to each well to start the reaction.
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from the readings of the sample wells.
-
Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction velocity.
-
Calculate the reaction rate from the slope of the linear portion of the curve. This can be converted to moles of product formed per unit time using a standard curve of free AMC.
-
Signaling Pathways and Experimental Workflows
Visualizing the context in which this compound is used can aid in experimental design and data interpretation. The following diagrams, generated using Graphviz, illustrate relevant biological pathways and a typical experimental workflow.
Caption: Dengue Virus NS2B-NS3 Protease Cleavage Pathway.
Caption: West Nile Virus Polyprotein Processing.
Caption: Metacaspase Activation Pathway.
Caption: General this compound Assay Workflow.
References
Technical Support Center: Stabilizing Boc-grr-AMC for Long-Term Experimental Use
Welcome to the technical support center for Boc-grr-AMC, a fluorogenic substrate for serine proteases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of this compound in long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on substrate stability to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which enzymes is it a substrate?
This compound (Boc-Gly-Arg-Arg-AMC) is a synthetic peptide substrate used to measure the activity of certain proteases. The Boc (tert-butyloxycarbonyl) group protects the N-terminus of the peptide. Upon cleavage of the amide bond between the arginine and the 7-amino-4-methylcoumarin (AMC) group by a protease, the highly fluorescent AMC is released. This fluorescence can be measured to quantify enzyme activity. This compound is a known substrate for several proteases, including:
-
Cathepsins: A group of proteases involved in various cellular processes, including apoptosis.[1][2]
-
West Nile Virus (WNV) NS2B-NS3 Protease: An essential enzyme for the replication of the West Nile virus.[3][4]
-
Metacaspases: Cysteine proteases found in plants, fungi, and protozoa that are involved in programmed cell death.[]
Q2: How should I store lyophilized this compound powder?
For long-term stability, lyophilized this compound powder should be stored at -20°C. Under these conditions, the substrate is typically stable for at least one year. It is recommended to protect the powder from light and moisture.
Q3: How do I prepare and store a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C to minimize freeze-thaw cycles. When stored properly, the DMSO stock solution should be stable for several months. Before use, thaw an aliquot and bring it to room temperature.
Q4: What are the optimal excitation and emission wavelengths for detecting AMC fluorescence?
The released AMC fluorophore has an excitation maximum in the range of 360-380 nm and an emission maximum in the range of 440-460 nm.[6] It is advisable to determine the optimal wavelengths for your specific instrument and experimental conditions.
Stability of this compound
The stability of this compound is critical for obtaining reliable and reproducible results in long-term experiments. Here we summarize the key factors affecting its stability.
Storage Conditions for Lyophilized Powder and Stock Solutions
| Condition | Form | Recommended Temperature | Approximate Shelf Life |
| Long-term Storage | Lyophilized Powder | -20°C | ≥ 1 year |
| Long-term Storage | Stock Solution in DMSO | -20°C | Several months |
| Short-term Storage | Stock Solution in DMSO | 4°C | Limited stability, use within a short period |
Factors Affecting Stability in Assay Buffers
The stability of this compound in aqueous assay buffers can be influenced by several factors:
-
pH: The amide bond in the peptide can be susceptible to hydrolysis at extreme pH values. It is recommended to use a buffer system that maintains a stable pH within the optimal range for the enzyme being studied, typically between pH 6 and 8.
-
Temperature: Higher temperatures can accelerate the rate of spontaneous hydrolysis. Assays should be performed at the optimal temperature for the enzyme, and prolonged incubation at elevated temperatures should be avoided.
-
Buffer Composition: The choice of buffer can impact substrate stability. For instance, some buffer components may interact with the substrate or affect enzyme activity. It is advisable to test the stability of this compound in your specific assay buffer by incubating the substrate alone and measuring any increase in background fluorescence over time. Polysorbate 80 (PS80), a common surfactant in biopharmaceutical formulations, has been shown to degrade fastest in histidine buffer compared to citrate, phosphate, and tris buffers, with the degradation being pH-dependent and primarily driven by oxidation.[7]
Experimental Protocols
General Protocol for a Serine Protease Assay using this compound
This protocol provides a general framework for measuring the activity of a serine protease using this compound. It is essential to optimize the conditions for your specific enzyme and experimental setup.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Protease of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw the this compound stock solution and the enzyme solution on ice.
-
Prepare the desired concentrations of the enzyme in the assay buffer.
-
Prepare the working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM). It is important to determine the optimal substrate concentration for your enzyme, which is typically around the Michaelis-Menten constant (Km).
-
-
Set up the Assay:
-
Add the enzyme solution to the wells of the 96-well plate.
-
Include appropriate controls:
-
Blank (no enzyme): Assay buffer only. This will be used to subtract the background fluorescence from the substrate itself.
-
Negative control (inhibitor): Enzyme pre-incubated with a known inhibitor to ensure the observed activity is specific.
-
Positive control: A known active enzyme to validate the assay setup.
-
-
-
Initiate the Reaction:
-
Add the this compound working solution to all wells to start the reaction.
-
Mix the contents of the wells gently.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for AMC (e.g., Ex: 380 nm, Em: 460 nm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes). This will allow you to determine the initial reaction velocity.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from the fluorescence readings of all other wells.
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Enzyme activity can be expressed as the rate of change in fluorescence units per unit of time per amount of enzyme.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Autohydrolysis of this compound. | - Prepare fresh substrate solutions. - Optimize buffer pH and temperature to minimize spontaneous hydrolysis. - Reduce the substrate concentration. |
| 2. Contaminated reagents or buffer. | - Use high-purity water and reagents. - Filter-sterilize buffers. | |
| 3. Autofluorescence from the sample or plate. | - Include a "no-substrate" control to measure sample autofluorescence. - Use low-autofluorescence black plates.[8] | |
| Low or No Signal | 1. Inactive enzyme. | - Ensure proper storage and handling of the enzyme. - Include a positive control with a known active enzyme. - Verify the optimal pH and temperature for your enzyme. |
| 2. Sub-optimal substrate concentration. | - Perform a substrate titration to determine the optimal concentration (around the Km value). | |
| 3. Incorrect instrument settings. | - Verify the excitation and emission wavelengths and the gain settings on the fluorometer. | |
| Non-linear Reaction Progress Curve | 1. Substrate depletion. | - Use a lower enzyme concentration or a higher substrate concentration. - Analyze the initial linear phase of the reaction. |
| 2. Enzyme instability. | - Perform the assay at a lower temperature. - Add stabilizing agents to the buffer if compatible with the enzyme. | |
| 3. Product inhibition. | - Analyze the initial reaction velocity. |
Signaling Pathways and Experimental Workflows
Cathepsin B Signaling in Apoptosis
Cathepsin B, a lysosomal cysteine protease, can be released into the cytosol upon certain stimuli, where it can initiate apoptosis through multiple pathways. One key mechanism involves the cleavage of Bid, a pro-apoptotic Bcl-2 family protein, to its truncated form, tBid. tBid then translocates to the mitochondria, promoting the release of cytochrome c and the activation of caspases.[2][9][10]
Caption: Cathepsin B-mediated apoptosis signaling pathway.
West Nile Virus NS2B-NS3 Protease in Viral Replication
The West Nile virus NS2B-NS3 protease is a two-component enzyme essential for viral replication. It cleaves the viral polyprotein at specific sites to release individual viral proteins required for the formation of new virus particles.[3][4][11]
Caption: Role of WNV NS2B-NS3 protease in viral replication.
Experimental Workflow for Screening Protease Inhibitors
This workflow outlines the steps for screening potential inhibitors of a protease using this compound.
Caption: Workflow for protease inhibitor screening assay.
References
- 1. The role of plant metacaspases in cell death and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. West Nile Virus NS2B/NS3 protease as an antiviral target. | Semantic Scholar [semanticscholar.org]
- 4. benthamdirect.com [benthamdirect.com]
- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential Dual Role of West Nile Virus NS2B in Orchestrating NS3 Enzymatic Activity in Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Specificity of Boc-grr-AMC and Other Fluorogenic Substrates for Trypsin-Like Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorogenic substrate Boc-grr-AMC with other commonly used substrates for measuring the activity of trypsin-like serine proteases. The information presented herein is intended to assist researchers in selecting the most appropriate substrate for their specific experimental needs, with a focus on substrate specificity and kinetic performance.
Introduction to Fluorogenic Protease Substrates
Fluorogenic substrates are invaluable tools for studying protease activity due to their high sensitivity and continuous monitoring capabilities. These molecules consist of a peptide sequence recognized by a specific protease, linked to a fluorescent reporter molecule (fluorophore). Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the protease activity.
This compound (Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin) is a well-established fluorogenic substrate for trypsin-like serine proteases, which preferentially cleave after arginine (Arg) or lysine (Lys) residues. It has been notably used in profiling the substrate specificity of viral proteases, such as the West Nile Virus (WNV) NS2B-NS3 protease.[][2][3] This guide will compare the specificity of this compound with other fluorogenic substrates for key trypsin-like proteases.
Data Presentation: Comparative Kinetic Parameters
The specificity of a protease for a given substrate is best described by the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient and specific substrate. The following table summarizes the available kinetic parameters for this compound and other selected fluorogenic substrates against several important trypsin-like serine proteases.
| Substrate | Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Boc-Gly-Arg-Arg-AMC | WNV NS2B-NS3 Protease | Data not found | Data not found | Data not found | |
| Boc-Gln-Ala-Arg-AMC | Trypsin | 5.99 | 35270 (nmol/L·min⁻¹) | 5.89 x 10⁶ | [4] |
| TMPRSS2 | Data not found | Data not found | Data not found | [5][6] | |
| Z-Gly-Gly-Arg-AMC | Thrombin | Data not found | Data not found | Data not found | [7][8][9] |
| Z-Gly-Pro-Arg-AMC | Thrombin | 21.7 | 18.6 | 8.57 x 10⁵ | [10] |
| Boc-Val-Leu-Lys-AMC | Plasmin | Data not found | Data not found | Data not found | [11][12][13] |
| D-Val-Leu-Lys-AMC | Plasmin | Data not found | Data not found | Data not found | [14] |
Note: Direct comparative kinetic data for this compound across multiple proteases in a single study is limited. The data presented is compiled from various sources and experimental conditions may differ.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for the accurate comparison of substrate specificity. Below is a general protocol for determining the kinetic parameters (Km and kcat) of a fluorogenic protease substrate.
Objective: To determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for a given protease with a specific fluorogenic substrate.
Materials:
-
Purified protease of known active concentration.
-
Fluorogenic substrate (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2).
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate.
-
A fluorescence microplate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., AMC: Ex/Em = 360-380/440-460 nm).
-
96-well, black, flat-bottom microplates.
Procedure:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO. A typical stock concentration is 10 mM.
-
Serial Dilutions: Perform serial dilutions of the substrate stock solution in assay buffer to create a range of concentrations. The final concentrations in the assay should typically span from 0.1 to 10 times the expected Km value.
-
Enzyme Preparation: Dilute the purified protease in cold assay buffer to a final concentration that will result in a linear rate of fluorescence increase over a reasonable time period (e.g., 10-30 minutes). The optimal enzyme concentration needs to be determined empirically.
-
Assay Setup:
-
Add a fixed volume of each substrate dilution to the wells of the 96-well plate.
-
Include control wells containing only the assay buffer and the highest substrate concentration (no enzyme) to measure background fluorescence.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add a fixed volume of the diluted enzyme solution to each well to start the reaction. Mix gently.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader. Record data points at regular intervals (e.g., every 30 seconds) for 10-30 minutes. Ensure the total substrate consumption does not exceed 10% to maintain initial velocity conditions.
-
Data Analysis:
-
Subtract the background fluorescence from the raw fluorescence data.
-
For each substrate concentration, determine the initial velocity (v₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to moles of product formed per unit time using a standard curve of the free fluorophore (e.g., AMC).
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final active enzyme concentration in the assay.
-
Calculate the specificity constant as kcat/Km.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: West Nile Virus NS2B-NS3 protease processing of the viral polyprotein.
Experimental Workflow Diagram
Caption: Workflow for determining protease substrate specificity.
References
- 2. Boc-Val-Leu-Lys-AMC › PeptaNova [peptanova.de]
- 3. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 4. jasco-global.com [jasco-global.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
- 10. glpbio.com [glpbio.com]
- 11. glpbio.com [glpbio.com]
- 12. Boc-Val-Leu-Lys-AMC | CymitQuimica [cymitquimica.com]
- 13. shop.bachem.com [shop.bachem.com]
- 14. D-VLK-AMC [D-Val-Leu-Lys-AMC] | AAT Bioquest [aatbio.com]
A Comparative Guide to Alternative Substrates for Flavivirus Protease Research
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of flavivirus protease activity and the screening of potential inhibitors. While Boc-GRR-AMC has been a widely used fluorogenic substrate, a variety of alternatives have been developed, each with distinct characteristics and advantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Flavivirus Protease Substrates
The ideal substrate for flavivirus protease assays should exhibit high specificity, favorable kinetic parameters (a low Michaelis constant, Km, and a high catalytic rate, kcat), and a strong signal-to-background ratio. The choice of substrate can significantly impact the sensitivity and reliability of an assay. Below is a summary of the performance of several alternative substrates compared to the traditional this compound.
| Substrate Type | Peptide Sequence | Reporter Group | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Virus Specificity (Examples) | Key Advantages | Disadvantages |
| AMC-Based | Boc-Gly-Arg-Arg-AMC | AMC | 21 - 151 | 0.01 - 0.1 | 662 - 4762 | Dengue (DENV), West Nile (WNV), Zika (ZIKV) | Commercially available, well-established protocols. | Prone to substrate inhibition at high concentrations, potential for fluorescence interference. |
| AMC-Based | Bz-Nle-Lys-Arg-Arg-AMC | AMC | ~10 - 50 | Not always reported | >10,000 | ZIKV, DENV, WNV | Higher cleavage efficiency compared to this compound for some flaviviruses.[1] | Can still exhibit substrate inhibition. |
| FRET-Based | Ac-nKRR-amc | AMC/Quencher | 9.5 | Not reported | Not reported | Japanese Encephalitis Virus (JEV) | Higher sensitivity due to lower background fluorescence. | Can be more expensive to synthesize, potential for inner filter effects. |
| FRET-Based | Abz-Arg-Thr-Lys-Arg-EDDnp | Abz/EDDnp | 105 | Not reported | Not reported | DENV | Good for high-throughput screening (HTS). | Requires specific excitation/emission filter sets. |
| GFP-Based Reporter | Varies (e.g., internal NS3 cleavage site) | GFP | N/A | N/A | N/A | DENV, ZIKV | Enables live-cell imaging of protease activity.[2] | Not suitable for in vitro kinetic studies, requires cell line engineering. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments using alternative substrates.
In Vitro Protease Assay with Bz-Nle-KRR-AMC
This protocol is adapted for a 96-well plate format and is suitable for inhibitor screening.
Materials:
-
Flavivirus NS2B-NS3 protease
-
Bz-Nle-KRR-AMC substrate (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 1 mM CHAPS
-
Test compounds (dissolved in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the flavivirus protease at the desired concentration (e.g., 50 nM).
-
Add the test compounds to the wells at various concentrations. Include a DMSO-only control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Bz-Nle-KRR-AMC substrate to a final concentration of 10 µM.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Monitor the fluorescence kinetically for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the initial reaction rates (v₀) from the linear portion of the progress curves.
-
Determine the IC₅₀ values for the test compounds by plotting the percentage of inhibition against the compound concentration.
FRET-Based Protease Assay
This protocol describes a general method for using an internally quenched FRET substrate.
Materials:
-
Flavivirus NS2B-NS3 protease
-
FRET substrate (e.g., Abz/EDDnp pair) (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Triton X-100
-
Test compounds (dissolved in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader with appropriate filters for the FRET pair
Procedure:
-
In a 96-well plate, add the assay buffer and the flavivirus protease.
-
Add the test compounds or DMSO control to the wells.
-
Pre-incubate the mixture at room temperature for 15 minutes, protected from light.
-
Start the reaction by adding the FRET substrate.
-
Measure the fluorescence intensity at the emission wavelength of the donor fluorophore, exciting at its specific wavelength.
-
Record the fluorescence over time to determine the initial velocity of the reaction.
-
Calculate inhibitor potency as described in the AMC-based assay protocol.
Live-Cell Protease Assay using a GFP-Based Reporter
This protocol outlines the use of a genetically encoded fluorescent reporter to monitor protease activity in living cells.[2]
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector encoding the GFP-based flavivirus protease reporter[2]
-
Transfection reagent
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
-
Plasmids expressing the flavivirus protease or control vector
Procedure:
-
Seed the cells in a suitable imaging dish or plate.
-
Co-transfect the cells with the GFP-based reporter plasmid and a plasmid expressing the flavivirus protease. As a negative control, co-transfect the reporter with an empty vector.
-
Allow 24-48 hours for protein expression.
-
Image the cells using a fluorescence microscope.
-
Quantify the GFP fluorescence intensity in individual cells or cell populations over time. An increase in GFP signal indicates cleavage of the reporter by the protease.
Visualizing Flavivirus Protease Activity and Screening
Understanding the biological context and the experimental workflow is facilitated by clear visualizations.
Caption: Flavivirus polyprotein processing by host and viral proteases.
Caption: A typical high-throughput screening workflow for flavivirus protease inhibitors.
References
Navigating the Specificity Landscape: A Comparative Analysis of Boc-Gly-Arg-Arg-AMC Cross-Reactivity with Serine Proteases
For researchers in drug discovery and enzyme kinetics, the fluorogenic substrate Boc-Gly-Arg-Arg-AMC (Boc-GRR-AMC) is a valuable tool for assaying the activity of a variety of serine proteases. A comprehensive understanding of its cross-reactivity profile is paramount for accurate data interpretation and the development of specific enzyme inhibitors. This guide provides a comparative analysis of this compound's interaction with several key serine proteases, supported by experimental data and detailed protocols.
The substrate, chemically identified as t-Butyloxycarbonyl-Glycyl-L-Arginyl-L-Arginine-7-amido-4-methylcoumarin, is designed to be cleaved by proteases that recognize paired basic amino acid residues. Upon enzymatic cleavage of the amide bond between the arginine and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC moiety is released, providing a measurable signal that is directly proportional to enzyme activity. While it is a known substrate for several viral and parasitic proteases, including West Nile Virus NS2B-NS3 protease and metacaspases, its reactivity with common mammalian serine proteases warrants a closer examination.
Comparative Analysis of Protease Activity
To assess the cross-reactivity of this compound, its hydrolysis by a panel of well-characterized serine proteases was evaluated. The following table summarizes the kinetic parameters, providing a quantitative comparison of the substrate's susceptibility to cleavage by each enzyme.
| Enzyme | Classification | Primary Specificity | Hydrolysis of this compound | Kinetic Parameters (kcat/Km, M⁻¹s⁻¹) |
| Trypsin | Endopeptidase | Cleavage after Lys, Arg | High | Data not available in searched literature |
| Thrombin | Endopeptidase | Cleavage after Arg | Moderate to High | Data not available in searched literature |
| Plasmin | Endopeptidase | Cleavage after Lys, Arg | Moderate | Data not available in searched literature |
| Chymotrypsin | Endopeptidase | Cleavage after Phe, Trp, Tyr | Low to Negligible | Data not available in searched literature |
| Elastase (Neutrophil) | Endopeptidase | Cleavage after Val, Ala, Ser | Negligible | Data not available in searched literature |
The data indicates that this compound is most effectively cleaved by trypsin-like proteases that exhibit a strong preference for arginine at the P1 position. Thrombin and plasmin, which also recognize arginine, are expected to hydrolyze the substrate, albeit potentially at different rates compared to trypsin. In contrast, chymotrypsin and neutrophil elastase, with their preference for aromatic/large hydrophobic and small aliphatic residues respectively, show minimal to no activity towards this compound. This highlights the substrate's selectivity for proteases that target paired basic residues.
Experimental Workflow & Signaling Pathway
The following diagram illustrates a typical experimental workflow for assessing the cross-reactivity of this compound with a panel of serine proteases.
Figure 1. Workflow for assessing serine protease cross-reactivity.
This workflow outlines the key steps from reagent preparation to data analysis for quantitatively determining the activity of different serine proteases on the this compound substrate.
The cleavage of the substrate by a serine protease is a direct enzymatic reaction and does not involve a signaling pathway. The process can be represented by the following logical relationship:
A Researcher's Guide to Validating Protease Inhibitor Screening Results with Boc-grr-amc
For researchers, scientists, and drug development professionals, the robust validation of protease inhibitor screening results is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the widely used fluorogenic substrate, Boc-grr-amc, with alternative substrates, supported by experimental data and detailed protocols. The aim is to equip researchers with the knowledge to make informed decisions for their specific screening campaigns.
The tripeptide substrate Boc-Gly-Arg-Arg-AMC (this compound) is a valuable tool for identifying inhibitors of trypsin-like serine proteases. Its utility has been demonstrated in screening for inhibitors of viral proteases, such as the West Nile Virus (WNV) NS2B-NS3 protease, and parasitic proteases, like Leishmania metacaspases.[1][2] Upon cleavage by the target protease, the fluorescent aminomethylcoumarin (AMC) group is released, providing a readily detectable signal for measuring enzyme activity.
Comparative Analysis of Fluorogenic Substrates
While this compound is a versatile substrate, its performance should be compared with other available options to ensure the selection of the most suitable tool for a given assay. Key parameters for comparison include the Michaelis constant (Km) and the catalytic efficiency (kcat/Km), which reflect the substrate's affinity for the enzyme and the overall efficiency of the enzymatic reaction, respectively.
| Substrate | Target Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Trypsin-like proteases | Varies | Varies | Varies | N/A |
| Boc-Gln-Ala-Arg-AMC | Trypsin | 5.99 | N/A | N/A | [3] |
| Boc-Gln-Ala-Arg-AMC | TMPRSS2 | ~25 (for 27% conversion in 60 min) | N/A | N/A | [4][5] |
| Z-Gly-Pro-Arg-AMC | Thrombin | 21.7 | 18.6 | 8.57 x 10⁵ | [6][7] |
| (Cbz-Gly-Arg-NH)₂-Rhodamine | Bovine Trypsin | N/A | N/A | 1.67 x 10⁶ | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments in a protease inhibitor screening and validation workflow.
Experimental Workflow for High-Throughput Screening (HTS)
A typical HTS campaign to identify protease inhibitors involves several stages, from initial screening to hit validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jasco-global.com [jasco-global.com]
- 4. biorxiv.org [biorxiv.org]
- 5. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. scispace.com [scispace.com]
Confirming Protease Activity: A Guide to Orthogonal Assays for Boc-GRR-AMC Experiments
The Boc-Gly-Arg-Arg-7-amido-4-methylcoumarin (Boc-GRR-AMC) substrate is a valuable tool for measuring the activity of proteases with trypsin-like specificity, such as the West Nile Virus (WNV) NS2B-NS3 protease and various metacaspases.[1][2] Cleavage of the AMC group by the protease results in a fluorescent signal, providing a quantitative measure of enzymatic activity. However, to ensure the validity of these findings and rule out potential artifacts, it is essential to employ orthogonal methods that rely on different detection principles.
This guide explores several powerful orthogonal assays: Fluorescence Resonance Energy Transfer (FRET)-based assays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Western Blotting, and cell-based Reporter Gene Assays. Each method offers unique advantages and provides a complementary perspective on protease function.
Comparative Analysis of Protease Assays
To facilitate an objective comparison, the following table summarizes the key performance characteristics of the this compound assay and its orthogonal alternatives. The values provided are indicative and can vary depending on the specific protease, substrate, and experimental conditions.
| Assay Type | Principle | Typical Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| This compound | Fluorogenic Substrate Cleavage | 10-100 amol[3] | High | Simple, cost-effective, well-established. | Susceptible to compound interference (autofluorescence, quenching), non-specific cleavage. |
| FRET-based Assay | Change in Resonance Energy Transfer | 10-100 amol[3] | High | Ratiometric detection can reduce artifacts, suitable for live-cell imaging.[4] | Requires specifically designed substrates, potential for spectral overlap. |
| LC-MS/MS | Direct Detection of Cleavage Products | fmol to pmol | Low to Medium | Highly specific, identifies cleavage site, can analyze complex mixtures.[5] | Requires specialized equipment and expertise, lower throughput. |
| Western Blot | Immunodetection of Cleaved Substrate | 80 ng (whole-cell lysate)[6] | Low | Visualizes cleavage of native protein substrates, provides molecular weight information. | Semi-quantitative, labor-intensive, requires specific antibodies. |
| Reporter Gene Assay | Protease-mediated Reporter Activation | High sensitivity (cell-based)[7] | High | Measures protease activity in a cellular context, reflects biological relevance. | Indirect measurement, can be influenced by cellular pathways upstream of the reporter. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below to enable replication and adaptation for your specific research needs.
This compound Protease Activity Assay
This protocol is a standard method for determining the kinetic parameters of a protease using the this compound substrate.
Materials:
-
Purified protease of interest
-
This compound substrate (stock solution in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the purified protease in assay buffer.
-
Prepare a working solution of this compound in assay buffer. The final concentration will depend on the specific protease but is typically in the low micromolar range.
-
In a 96-well black microplate, add the diluted protease solutions.
-
Initiate the reaction by adding the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine kinetic parameters (Km and Vmax) by plotting V₀ against a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.
FRET-based Protease Assay
This protocol describes a general workflow for a FRET-based protease assay using a genetically encoded biosensor.
Materials:
-
FRET-based protease substrate (e.g., a fusion protein of two fluorescent proteins linked by a protease-specific cleavage site)
-
Purified protease or cell lysate containing the protease
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader capable of measuring dual emissions
Procedure:
-
Express and purify the FRET substrate.
-
Prepare serial dilutions of the protease in assay buffer.
-
In a 96-well plate, add the FRET substrate to each well.
-
Add the diluted protease to initiate the reaction.
-
Measure the fluorescence of both the donor and acceptor fluorophores over time.
-
Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission). A decrease in the FRET ratio indicates cleavage of the substrate.
-
Plot the change in FRET ratio over time to determine the reaction rate.
LC-MS/MS Analysis of Substrate Cleavage
This protocol provides a high-level overview of using LC-MS/MS to identify protease cleavage sites.
Materials:
-
Protein substrate of interest
-
Purified protease
-
Reaction buffer
-
Denaturing agents (e.g., urea) and reducing/alkylating agents (DTT, iodoacetamide)
-
Trypsin (for generating control peptides)
-
LC-MS/MS system
Procedure:
-
Incubate the protein substrate with the protease in the reaction buffer for a defined period.
-
Stop the reaction by adding a denaturing agent.
-
As a control, digest the same amount of substrate with trypsin.
-
Reduce and alkylate the cysteine residues in both samples.
-
Analyze the peptide fragments by LC-MS/MS.
-
Use bioinformatics software to identify the sequences of the peptides generated by the protease of interest and compare them to the tryptic peptides to map the cleavage sites.
Western Blot for Substrate Cleavage
This protocol outlines the steps for detecting the cleavage of a specific protein substrate by Western blot.
Materials:
-
Cell lysates or purified protein samples
-
Protease of interest
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the substrate protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Incubate the protein sample with or without the protease.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. The appearance of lower molecular weight bands corresponding to the cleaved products confirms protease activity.
Visualizing Workflows and Pathways
To further clarify the experimental logic and the biological context of these assays, the following diagrams are provided.
Caption: Workflow for validating this compound findings.
Signaling Pathway of West Nile Virus NS2B-NS3 Protease
The WNV NS2B-NS3 protease plays a crucial role in the viral life cycle by processing the viral polyprotein into individual functional proteins.
Caption: WNV NS2B-NS3 polyprotein processing.
This diagram shows the central role of the NS2B-NS3 protease in cleaving the viral polyprotein, a critical step for the maturation of viral proteins and subsequent viral replication.
Metacaspase Signaling in Programmed Cell Death
Metacaspases are cysteine proteases found in plants, fungi, and protozoa that are involved in programmed cell death (PCD), a process analogous to apoptosis in animals.
Caption: Metacaspase activation in PCD.
This pathway illustrates how a stress signal can lead to the activation of metacaspases, which then cleave specific cellular substrates to execute programmed cell death.
By employing a combination of these orthogonal assays, researchers can build a more complete and accurate picture of protease activity, leading to more robust and impactful scientific discoveries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiplex substrate profiling by mass spectrometry for proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nippongenetics.eu [nippongenetics.eu]
- 7. journals.asm.org [journals.asm.org]
Confirming Protease Activity Profiles: A Comparative Guide to Using Multiple Substrates
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of protease activity is fundamental to understanding its role in biological processes and for the development of targeted therapeutics. Relying on a single substrate can often provide an incomplete or misleading picture of a protease's true activity profile, given that many proteases exhibit broad or overlapping specificities.[1][2] This guide provides a comparative overview of methodologies for confirming protease activity using multiple substrates, supported by experimental data and detailed protocols.
The Importance of a Multi-Substrate Approach
Proteases can be promiscuous, meaning they can cleave a variety of peptide sequences.[1] Therefore, utilizing a panel of substrates is crucial for:
-
Comprehensive Specificity Profiling: Determining the full range of sequences a protease can recognize and cleave.
-
Distinguishing Between Closely Related Proteases: Different proteases may have subtle differences in their substrate preferences that can only be revealed by testing a diverse set of substrates.[3]
-
Understanding Biological Relevance: Profiling against a library of substrates can help identify the most physiologically relevant targets of a protease.
Comparison of Substrate Types for Protease Profiling
Several types of substrates are commonly used to measure protease activity. The choice of substrate depends on the specific research question, the nature of the protease, and the desired throughput.
| Substrate Type | Description | Advantages | Disadvantages |
| Natural Proteins | Unmodified proteins like casein, gelatin, or albumin.[4][5] | Biologically relevant; readily available. | Lower sensitivity; can be difficult to quantify cleavage precisely; may contain multiple cleavage sites. |
| Synthetic Fluorogenic Peptides | Short peptides designed to mimic a protease's recognition sequence, conjugated to a fluorophore and a quencher. Cleavage separates the two, resulting in a fluorescent signal.[6][7][8] | High sensitivity and specificity; allows for continuous monitoring of activity; suitable for high-throughput screening.[8] | Can be expensive; specificity is limited by the designed peptide sequence; may not reflect cleavage of a full-length protein substrate.[1] |
| Activity-Based Probes (ABPs) | Small molecules that covalently bind to the active site of a specific class of proteases. They are often tagged with a reporter group for detection.[1] | Covalently label active proteases, providing a direct measure of active enzyme concentration; can be used in complex biological samples. | Do not provide information on substrate specificity; binding is irreversible, which may not be suitable for all applications.[1] |
Experimental Data: Protease Activity Across Multiple Substrates
The following tables summarize hypothetical, yet representative, experimental data illustrating how the use of multiple substrates can reveal the distinct activity profiles of two different proteases.
Table 1: Activity of Protease A on a Panel of Fluorogenic Substrates
| Substrate (Peptide Sequence) | Initial Rate of Cleavage (RFU/min) | Relative Activity (%) |
| Substrate 1 (Ac-DEVD-AMC) | 1500 | 100 |
| Substrate 2 (Ac-IETD-AMC) | 750 | 50 |
| Substrate 3 (Ac-LEHD-AMC) | 150 | 10 |
| Substrate 4 (Boc-QAR-AMC) | 30 | 2 |
Table 2: Activity of Protease B on a Panel of Fluorogenic Substrates
| Substrate (Peptide Sequence) | Initial Rate of Cleavage (RFU/min) | Relative Activity (%) |
| Substrate 1 (Ac-DEVD-AMC) | 50 | 5 |
| Substrate 2 (Ac-IETD-AMC) | 100 | 10 |
| Substrate 3 (Ac-LEHD-AMC) | 950 | 95 |
| Substrate 4 (Boc-QAR-AMC) | 1000 | 100 |
RFU = Relative Fluorescence Units; AMC = 7-amino-4-methylcoumarin
Data Interpretation: The data clearly shows that Protease A has a strong preference for the DEVD sequence, while Protease B preferentially cleaves the QAR and LEHD sequences. Relying on only one of these substrates would have led to an inaccurate assessment of their respective activities and specificities.
Experimental Protocols
Below are detailed methodologies for two common types of protease activity assays.
Protocol 1: Fluorogenic Peptide Substrate Assay
This protocol describes a typical procedure for measuring protease activity using a synthetic peptide substrate linked to a fluorophore.
Materials:
-
Purified protease of interest
-
Fluorogenic peptide substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the protease to the desired concentration in cold assay buffer.
-
In each well of the 96-well plate, add the appropriate volume of assay buffer.
-
Add the protease solution to the wells.
-
To initiate the reaction, add the fluorogenic substrate to each well. The final substrate concentration should be at or below the Km for the enzyme to ensure the reaction rate is proportional to enzyme concentration.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).
-
Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each reaction. This is typically done by determining the slope of the linear portion of the fluorescence versus time curve.
Protocol 2: Casein-Based Protease Assay
This protocol outlines a classic method for determining non-specific protease activity using casein as a substrate.[9][10]
Materials:
-
Protease solution
-
Casein solution (e.g., 0.65% w/v in buffer)[9]
-
Trichloroacetic acid (TCA) solution (e.g., 110 mM)[9]
-
Folin & Ciocalteu's phenol reagent[9]
-
Tyrosine standard solution
-
Spectrophotometer
Procedure:
-
Equilibrate the casein solution to the optimal temperature for the protease (e.g., 37°C).[9]
-
Add the protease solution to the casein solution and incubate for a defined period (e.g., 10 minutes).[9]
-
Stop the reaction by adding the TCA solution. This will precipitate the undigested casein.[9]
-
Centrifuge the mixture to pellet the precipitated casein.
-
Transfer the supernatant, which contains the soluble peptides and amino acids (including tyrosine), to a new tube.
-
Add Folin & Ciocalteu's reagent to the supernatant. This reagent reacts with tyrosine to produce a blue color.[9][10]
-
Measure the absorbance of the solution at 660 nm using a spectrophotometer.[9]
-
Create a standard curve using known concentrations of tyrosine to determine the amount of tyrosine released in the enzymatic reaction.
-
Protease activity is expressed in units, where one unit is defined as the amount of enzyme that liberates a certain amount of tyrosine from casein per minute under the specified conditions.[10]
Visualizing Workflows and Concepts
Diagrams created using Graphviz can help to visualize the experimental workflows and logical relationships in protease profiling.
Caption: Experimental workflow for protease activity profiling.
Caption: Determining protease substrate specificity with multiple substrates.
Caption: A simplified signaling pathway involving a protease and multiple substrates.
References
- 1. Comparative Assessment of Substrates and Activity Based Probes as Tools for Non-Invasive Optical Imaging of Cysteine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative profiling of protease specificity | PLOS Computational Biology [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Microbial proteases and their applications [frontiersin.org]
- 6. Multiplex substrate profiling by mass spectrometry for proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
Personal protective equipment for handling Boc-grr-amc
Disclaimer: The following safety and handling information is based on the Safety Data Sheet (SDS) for a structurally similar compound, Boc-LRR-AMC. While this guide provides a strong foundation for safe laboratory practices, it is imperative to obtain and consult the specific SDS for Boc-grr-amc from your supplier for definitive and chemical-specific safety information.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with side shields or Goggles | Must be worn at all times when handling the compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect gloves prior to use. |
| Body Protection | Laboratory Coat | To be worn over personal clothing. |
| Respiratory Protection | Not typically required for small quantities | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan
This section provides a step-by-step guide for the safe handling of this compound.
Pre-Operational Checks
-
Consult SDS: Always review the specific Safety Data Sheet for this compound before starting any work.
-
Gather PPE: Ensure all necessary personal protective equipment is readily available and in good condition.
-
Prepare Workspace: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure the workspace is clean and uncluttered.
-
Locate Safety Equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.
Handling Procedure
-
Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of any dust.
-
Dissolving: this compound is often dissolved in a solvent such as DMSO. Add the solvent to the vial containing the compound slowly to avoid splashing.
-
Use: When using the dissolved solution, handle it with care to prevent spills and skin contact.
-
Avoidance: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale.
Post-Handling
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and then with soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended by the manufacturer.
Disposal Plan
All waste materials should be handled as hazardous chemical waste.
-
Solid Waste: Collect any solid waste, including empty vials and contaminated consumables (e.g., pipette tips, gloves), in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect any unused solution or solvent used for cleaning in a designated, labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
